5-Methyl-pyridazine-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 5-methylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOIGNZETIAWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532845 | |
| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92929-53-8 | |
| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
This in-depth technical guide details the chemical identity, synthesis methodologies, reactivity profile, and applications of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (Ethyl 5-methylpyridazine-4-carboxylate), a critical intermediate in medicinal chemistry.
CAS Number: 92929-53-8
Executive Summary
Ethyl 5-methylpyridazine-4-carboxylate is a functionalized heteroaromatic scaffold widely utilized in the synthesis of bioactive compounds, particularly kinase inhibitors and antibacterial agents. Its structure features a pyridazine ring (a 1,2-diazine) substituted with a methyl group at the C5 position and an ethyl ester at the C4 position.[1] This specific substitution pattern renders it a versatile "push-pull" system, where the electron-deficient pyridazine ring is balanced by the electron-donating methyl group and the electron-withdrawing ester, facilitating diverse downstream functionalizations such as nucleophilic aromatic substitution (SNAr), Minisci-type radical alkylations, and Curtius rearrangements.
Chemical Identity & Physical Properties[1][3][4][5]
| Property | Data |
| IUPAC Name | Ethyl 5-methylpyridazine-4-carboxylate |
| CAS Number | 92929-53-8 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Yellow to Orange Oil / Low-melting Solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |
| pKa (Calculated) | ~1.5 (Conjugate acid of pyridazine N) |
| Boiling Point | ~290°C (Predicted) / Distillable under high vacuum |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis Methodologies
The synthesis of CAS 92929-53-8 is non-trivial due to the challenge of regioselectively placing the methyl and ester groups on the pyridazine ring. Two primary strategies are employed: Radical Alkoxycarbonylation (Minisci Reaction) and Inverse Electron Demand Diels-Alder (IEDDA) .
Method A: Radical Alkoxycarbonylation (Minisci Reaction)
This is the most common industrial route, often yielding a mixture of isomers that requires chromatographic separation. It relies on the nucleophilic character of alkyl radicals attacking the electron-deficient pyridazine ring.
-
Precursor: 3-Methylpyridazine (CAS 1632-76-4).
-
Reagents: Ethyl pyruvate (radical source), Hydrogen Peroxide (oxidant), Iron(II) Sulfate (Fenton's reagent catalyst), Sulfuric Acid.
-
Mechanism:
-
Generation of the ethoxycarbonyl radical (
COOEt) via oxidative decarboxylation of ethyl pyruvate. -
Radical attack on the protonated 3-methylpyridazine species.
-
Regioselectivity is governed by electronic and steric factors, typically favoring positions ortho or para to the ring nitrogens.
-
-
Outcome: A mixture of Ethyl 5-methylpyridazine-4-carboxylate (Target) and Ethyl 4-methylpyridazine-3-carboxylate (Isomer).
-
Purification: Silica gel column chromatography (Gradient elution: Hexanes/Ethyl Acetate).
Method B: Inverse Electron Demand Diels-Alder (IEDDA)
A high-precision laboratory method that constructs the ring de novo, avoiding isomer mixtures but requiring more complex starting materials.
-
Reagents: 1,2,4,5-Tetrazine derivative (e.g., 3-methyl-1,2,4,5-tetrazine) + Ethyl methacrylate (dienophile).
-
Process:
-
[4+2] Cycloaddition between the electron-poor tetrazine and the electron-rich dienophile.
-
Retro-Diels-Alder extrusion of Nitrogen (
). -
Oxidation/Aromatization to the final pyridazine.
-
Synthesis Workflow Visualization[1]
Figure 1: Synthesis pathways comparing the radical substitution (Minisci) route and the IEDDA cycloaddition route.
Reactivity & Downstream Applications[5]
The ethyl ester and methyl functionalities on the electron-deficient pyridazine core make this molecule a versatile intermediate.
Key Transformations[1][5][6]
-
Hydrolysis (Saponification):
-
Curtius Rearrangement:
-
Sequence: Hydrolysis
Acid Chloride ( ) Acyl Azide ( ) Isocyanate ( ) Urea/Amine. -
Utility: Generating 5-methylpyridazine-4-amine derivatives, common in kinase inhibitors.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
The C3 and C6 positions are activated for nucleophilic attack, especially if N-oxidized or halogenated.
-
-
Condensation at Methyl Group:
-
The C5-Methyl group has acidic character due to the electron-withdrawing nature of the ring and the ortho ester.
-
Reagent: DMF-DMA (Dimethylformamide dimethylacetal).
-
Product: Enaminone derivatives, used to fuse new rings (e.g., pyrido[2,3-d]pyridazines).
-
Reactivity Flowchart[1][5]
Figure 2: Primary reactivity profile and downstream synthetic utility.
Applications in Drug Discovery[9]
Kinase Inhibitors
The pyridazine ring mimics the pyrimidine ring found in ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors. The C4-ester allows for the attachment of solubilizing tails or specific binding motifs, while the C5-methyl group can enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).
Antibacterial Agents
Derivatives of 5-methylpyridazine-4-carboxylic acid have been explored as inhibitors of bacterial DNA synthesis.[3] Specifically, urea derivatives synthesized via the Curtius rearrangement of this ester have shown activity against Gram-positive pathogens by inhibiting DNA gyrase or Topoisomerase IV.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood.[4]
-
Wear nitrile gloves and safety glasses.
-
Avoid contact with strong oxidizing agents and strong bases (which may cause rapid hydrolysis or exothermic decomposition).
-
References
-
Patent: Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. WO2009015208A1. (Describes the synthesis and isolation of the ethyl 5-methylpyridazine-4-carboxylate mixture).
-
Synthesis Guide: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 16: Pyridazines. Thieme Chemistry, 2004. (General methods for pyridazine carboxylate synthesis).
-
Chemical Data: Ethyl 5-methylpyridazine-4-carboxylate Compound Summary. PubChem.
-
Reactivity: Minisci Reactions: Versatile C-H Functionalization of Heteroarenes. Proctor, R.S.J., Phipps, R.J. Angew.[4] Chem. Int. Ed. 2019. (Mechanistic grounding for the radical alkylation route).
Sources
- 1. WO2019152440A1 - Methods and compounds for treating disorders - Google Patents [patents.google.com]
- 2. Esters | CymitQuimica [cymitquimica.com]
- 3. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
5-Methyl-pyridazine-4-carboxylic acid ethyl ester molecular weight
An In-depth Technical Guide to 5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS No. 92929-53-8), a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its potential chemical reactivity and applications as a molecular scaffold. The guide is intended for professionals in the pharmaceutical and life sciences sectors, offering both foundational knowledge and practical insights into the utility of this pyridazine derivative.
Compound Profile and Physicochemical Properties
5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a substituted pyridazine, a class of nitrogen-containing heterocycles known for its prevalence in biologically active compounds. The presence of a reactive ester group alongside the pyridazine core makes it a versatile intermediate for further chemical modification. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 92929-53-8 | [1][2][3] |
| Appearance | Yellow Liquid | [4] |
| Purity | Commercially available up to ≥98% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, dry | |
| Synonyms | Ethyl 5-methylpyridazine-4-carboxylate | [4] |
Synthesis and Spectroscopic Characterization
While specific literature detailing the synthesis of this exact molecule is sparse, a reliable route can be proposed based on established pyridazine synthesis methodologies, typically involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.
Proposed Synthetic Pathway: A Mechanistic Rationale
The core principle for forming the pyridazine ring is the reaction between a hydrazine and a compound containing two carbonyl groups (or their synthetic equivalents) in a 1,4-relationship. A logical precursor for the title compound is ethyl 2-formyl-3-oxobutanoate. The reaction proceeds via a double condensation to form the dihydropyridazine ring, which then readily oxidizes in the presence of air or a mild oxidant to the aromatic pyridazine system.
This choice of precursor is strategic; it already contains the required methyl and ethyl carboxylate groups in the correct relative positions, leading to a regiochemically controlled and efficient synthesis.
Caption: Hypothetical workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on general chemical principles for pyridazine synthesis and has not been experimentally validated from a specific literature source for this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formyl-3-oxobutanoate (15.8 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. The solution will darken, indicating the formation of the pyridazine ring. The aromatization step often occurs via air oxidation during reflux.
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting dark oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 40% EtOAc) to afford 5-methyl-pyridazine-4-carboxylic acid ethyl ester as a yellow oil.
Predicted Spectroscopic Data
Confirmation of the product structure is achieved through standard spectroscopic methods. The following table outlines the predicted NMR and mass spectrometry data.
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.15 (s, 1H, pyridazine H-6), 8.90 (s, 1H, pyridazine H-3), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 2.75 (s, 3H, Ar-CH₃ ), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O), 158.0 (C-3), 155.0 (C-6), 140.0 (C-4), 135.0 (C-5), 62.0 (-O CH₂CH₃), 20.0 (Ar-C H₃), 14.2 (-OCH₂C H₃) |
| Mass Spec (EI) | m/z (%): 166.07 [M]⁺ (100%), 138.06 [M-C₂H₄]⁺ (40%), 121.05 [M-OC₂H₅]⁺ (85%), 93.04 (50%) |
Chemical Reactivity and Applications in Drug Discovery
The title compound serves as a valuable building block due to its two primary reactive sites: the pyridazine ring and the ethyl ester moiety. This dual functionality allows for diverse derivatization strategies.
Core Reactivity
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in aq. methanol) to yield the corresponding 5-methyl-pyridazine-4-carboxylic acid. This carboxylic acid is a key intermediate, enabling the formation of amides, which are crucial for mimicking peptide bonds and interacting with biological targets.
-
Amide Formation: The carboxylic acid can be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amide derivatives. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
-
Pyridazine Ring Chemistry: The pyridazine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this often requires activating groups or harsh conditions. The methyl group can also potentially be functionalized, for example, via radical bromination followed by substitution.
Role as a Scaffold in Medicinal Chemistry
Pyridazine-containing molecules are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like EGFR.[5] The title compound is an excellent starting point for developing such inhibitors. The pyridazine core can act as a bioisosteric replacement for other aromatic rings, while the ester provides a handle for introducing substituents that can probe the binding pocket of a target protein.
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
As a research chemical, 5-Methyl-pyridazine-4-carboxylic acid ethyl ester should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Classifications: GHS information indicates the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.
References
- Supporting Information for a scientific publication. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. [URL not available]
- Google Patents. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
-
Pro Biz Trade. ethyl 5-methylpyridazine-4-carboxylate. [Link]
-
PubChem. 2-Ethyl-5-methylpyrazine. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Appretech Scientific Limited. Ethyl 5-methylpyridazine-4-carboxylate. [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
PMC. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. [Link]
-
ChemUniverse. 5-METHYL-PYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER [P81187]. [Link]
-
PubChem. Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]
-
NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
PubChem. 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. [Link]
-
PrepChem.com. Synthesis of ethyl tetrazole-5-carboxylate. [Link]
-
PubMed. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. 5-METHYL-PYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER [P81187] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. 92929-53-8|Ethyl 5-methylpyridazine-4-carboxylate|BLD Pharm [bldpharm.com]
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- 5. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Starting Materials for 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
The following technical guide details the starting materials and synthetic logic for 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS: 92929-53-8).
Executive Summary
Target Molecule: Ethyl 5-methylpyridazine-4-carboxylate
CAS: 92929-53-8
Molecular Formula: C
This guide focuses on the 1,4-dicarbonyl condensation route , which is the primary industrial method for constructing the pyridazine core. The synthesis relies on the reaction between a specific 1,4-dicarbonyl precursor (derived from ethyl acetoacetate) and hydrazine.
Retrosynthetic Analysis & Pathway
The most robust synthetic approach involves the construction of the pyridazine ring via a Paal-Knorr type condensation . The 1,4-relationship of the carbonyls in the acyclic precursor is essential for forming the 1,2-diazine (pyridazine) ring.
Synthetic Logic
-
Ring Formation: The pyridazine core is formed by condensing Hydrazine with a 1,4-dicarbonyl equivalent .
-
Backbone Construction: The required 1,4-dicarbonyl precursor is Ethyl 2-acetyl-4-oxopentanoate .[1][2]
-
Precursor Synthesis: This precursor is generated by the alkylation of Ethyl Acetoacetate with Chloroacetone .
Figure 1: Retrosynthetic breakdown showing the convergence of Ethyl Acetoacetate and Chloroacetone to form the critical 1,4-dicarbonyl intermediate.
Primary Starting Materials
The synthesis requires three core chemical inputs. Their quality specifications are critical to minimizing the formation of the regioisomer (Ethyl 4-methylpyridazine-3-carboxylate).
A. Ethyl Acetoacetate (EAA)
-
Role: Provides the 4-carbon scaffold and the ester functionality.
-
CAS: 141-97-9
-
Critical Specification:
-
Purity: ≥ 99.0% (GC).
-
Water Content: < 0.1% (Karl Fischer). Moisture competes with the alkylation base.
-
Acid Value: < 0.5 mg KOH/g. High acidity neutralizes the base catalyst.
-
-
Handling: EAA is susceptible to hydrolysis; store under inert gas (Nitrogen/Argon).
B. Chloroacetone (1-Chloro-2-propanone)
-
Role: Acts as the electrophile to introduce the "methyl-carbonyl" fragment, establishing the 1,4-dicarbonyl system.
-
CAS: 78-95-5
-
Critical Specification:
-
Stabilizer: Often stabilized with 0.1% CaCO
or Epichlorohydrin to prevent polymerization. -
Purity: ≥ 95%. Impurities (e.g., 1,1-dichloroacetone) lead to inseparable by-products.
-
-
Safety Warning: Potent Lacrymator . Must be handled in a certified fume hood with appropriate respiratory protection.
C. Hydrazine Hydrate[3][4][5][6]
-
Role: The dinucleophile that closes the ring to form the pyridazine.
-
CAS: 7803-57-8 (Hydrate) / 302-01-2 (Anhydrous)
-
Concentration: Typically used as 55-64% (w/w) aqueous solution (equivalent to 80-100% hydrate).
-
Stoichiometry Control: Slight excess (1.05 – 1.1 eq) is used. Large excess can lead to hydrazide formation at the ester position.
Experimental Synthesis Workflow
The following protocol outlines the conversion of these materials into the target.
Step 1: Preparation of Ethyl 2-acetyl-4-oxopentanoate
The alkylation of ethyl acetoacetate is the yield-determining step.
-
Activation: Dissolve Ethyl Acetoacetate (1.0 eq) in a solvent (Ethanol or THF).
-
Deprotonation: Add a base slowly at 0°C.
-
Alkylation: Add Chloroacetone (1.1 eq) dropwise.
-
Temperature: Maintain < 10°C during addition to prevent O-alkylation.
-
Reaction: Stir at room temperature for 12–18 hours.
-
-
Workup: Neutralize, remove solvent, and extract.[6] This yields the crude Ethyl 2-acetyl-4-oxopentanoate .
Step 2: Cyclization to Pyridazine
This step forms the aromatic ring.
-
Condensation: Dissolve the crude 1,4-dicarbonyl intermediate in Ethanol or Acetic Acid .
-
Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (78–80°C) for 2–4 hours.
-
Observation: The reaction initially forms a dihydropyridazine intermediate, which often auto-oxidizes to the aromatic pyridazine under reflux or requires a mild oxidant (e.g., air bubbling or Br
/AcOH if not fully aromatized).
-
-
Isomer Separation (Critical):
-
The reaction produces two isomers: Ethyl 5-methylpyridazine-4-carboxylate (Target) and Ethyl 4-methylpyridazine-3-carboxylate .
-
Purification: Silica gel chromatography (Gradient: Hexanes/Ethyl Acetate) or fractional crystallization is required to isolate the 5-methyl-4-carboxylate isomer.
-
Step 3: Data Summary Table[9]
| Parameter | Specification / Value | Notes |
| Precursor Yield | 75 – 85% | Alkylation step |
| Cyclization Yield | 60 – 70% | Combined isomer yield |
| Regioselectivity | ~60:40 to 70:30 | Favors 5-methyl-4-carboxylate slightly |
| Target Appearance | Yellowish Oil / Low-melting Solid | Crystallizes upon cooling/purification |
| Key Impurity | Ethyl 4-methylpyridazine-3-carboxylate | Must be removed by chromatography |
Alternative "Advanced" Starting Materials
For researchers requiring higher regioselectivity or avoiding chloroacetone, alternative routes utilize:
-
Ethyl 2-formyl-3-oxobutanoate: Reacting this with hydrazine yields primarily the 4-methyl-3-carboxylate isomer (undesired).
-
Inverse Electron Demand Diels-Alder (IEDDA):
-
Materials:3-Methyl-1,2,4,5-tetrazine + Ethyl acrylate .
-
Pros: High regiocontrol.
-
Cons: Tetrazines are expensive and potentially explosive; not suitable for bulk scale.
-
References
-
Lirias (KU Leuven): Strategy for the synthesis of pyridazine heterocycles and its derivatives. (Discusses diazo-transfer strategies for pyridazines).
-
Jenkins, P. D. (Univ. of Bath): Studies towards the synthesis of functionalised 6H-pyrido[4,3-b]carbazoles. (Details the synthesis of Ethyl 2-acetyl-4-oxopentanoate from chloroacetone).
-
Science of Synthesis: Product Class 8: Pyridazines. (Authoritative review on condensing 1,4-dicarbonyls with hydrazine).
-
WO2009015208A1: Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.[7] (Describes the isolation of the target from the isomeric mixture).
-
WO2024158775A1: Pyridazines as SARM1 inhibitors.[4] (Cites the use of Ethyl 5-methylpyridazine-4-carboxylate as a key starting block).
Sources
- 1. Paal-Knorr Furan Synthesis | Ambeed [ambeed.com]
- 2. equationchemical.com [equationchemical.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. WO2024158775A1 - Pyridazines as sarm1 inhibitors - Google Patents [patents.google.com]
- 5. Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro Biz Trade - Seamless B2B Trade Solutions [probiztrade.com]
- 7. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents [patents.google.com]
The Pyridazine Advantage: A Technical Guide to Therapeutic Applications
Executive Summary
Pyridazine (1,2-diazine) has evolved from a mere chemical curiosity into a "privileged scaffold" in modern medicinal chemistry.[1][2] Historically overshadowed by pyrimidines and pyrazines, the pyridazine core offers unique physicochemical properties—specifically its high polarity, capacity for π-stacking, and ability to serve as a hydrogen bond acceptor—that allow it to modulate pharmacokinetics (PK) and target engagement in ways other aromatics cannot.
This guide analyzes the technical utility of pyridazine compounds, moving beyond basic descriptions to explore the causality of their success in recent FDA approvals like Deucravacitinib (Sotyktu) and Relugolix (Orgovyx).
Part 1: The Pyridazine Scaffold – Physicochemical Rationale
The "Scaffold Hopping" Advantage
In drug design, replacing a phenyl or pyridine ring with a pyridazine ring is a strategic "scaffold hop" used to optimize solubility and metabolic stability.
-
Dipole Moment & Solubility: The adjacent nitrogen atoms create a significant dipole moment (~3.9 D), far higher than pyridine (~2.2 D) or pyrazine (0 D). This increases aqueous solubility, often a critical bottleneck in formulation.
-
Hydrogen Bonding: The N=N bond acts as a distinct hydrogen bond acceptor (HBA), enabling unique interactions with solvent-exposed residues in protein binding pockets.
-
Metabolic Stability: Unlike electron-rich phenyl rings prone to CYP450 oxidation, the electron-deficient pyridazine ring is generally more resistant to oxidative metabolism, prolonging half-life (
).
Comparative Physicochemical Profile
The table below illustrates why a chemist might select a pyridazine core over traditional bioisosteres.
| Property | Benzene | Pyridine | Pyrazine (1,4-diazine) | Pyridazine (1,2-diazine) | Impact on Drug Design |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.23 | -0.72 | Lowers lipophilicity, reducing non-specific binding and improving solubility. |
| Dipole Moment (D) | 0 | 2.2 | 0 | 3.95 | High polarity improves crystal packing and water solubility. |
| pKa (Conjugate Acid) | - | 5.2 | 0.6 | 2.3 | Less basic than pyridine; remains neutral at physiological pH, aiding membrane permeability. |
| H-Bond Acceptors | 0 | 1 | 2 | 2 | Adjacent lone pairs provide a dense H-bond acceptor region. |
Part 2: Synthetic Methodologies
Reliable access to the scaffold is the foundation of any discovery campaign. We focus here on two primary workflows: the classic condensation for core formation and modern cross-coupling for diversification.
Core Synthesis: The Modified Paal-Knorr Approach
The most robust method for generating the pyridazine core involves the condensation of 1,4-dicarbonyl compounds with hydrazine.
Protocol: Synthesis of 3,6-Disubstituted Pyridazines
-
Reagents: 1,4-diketone (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (solvent), Acetic acid (catalytic).
-
Step 1 (Condensation): Dissolve 1,4-diketone in ethanol. Add hydrazine hydrate dropwise at 0°C.
-
Step 2 (Cyclization): Reflux the mixture for 2–4 hours. The intermediate dihydropyridazine forms.
-
Step 3 (Oxidation/Aromatization): If the product does not spontaneously aromatize, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in toluene to yield the fully aromatic pyridazine.
-
Purification: Concentrate in vacuo and recrystallize from ethanol/water.
Functionalization Workflow (Graphviz)
Modern SAR exploration relies on late-stage functionalization. The following diagram outlines the logic flow for diversifying the scaffold using halogenated precursors.
Figure 1: Strategic workflow for the sequential functionalization of 3,6-dichloropyridazine. The electron-deficient nature of the ring facilitates facile SNAr reactions, followed by metal-catalyzed couplings.
Part 3: Therapeutic Applications & Mechanisms[3][4][5]
Oncology: Kinase & PARP Inhibition
Pyridazines are critical in oncology, serving as the core for PARP inhibitors (e.g., Olaparib, Talazoparib - utilizing the phthalazinone fused system) and Kinase inhibitors .
Case Study: Deucravacitinib (Sotyktu) Approved in 2022 for psoriasis, Deucravacitinib represents a landmark in pyridazine chemistry. Unlike traditional JAK inhibitors that bind the conserved ATP active site (orthosteric), Deucravacitinib binds to the pseudokinase (JH2) domain of TYK2.
-
Role of Pyridazine: The N-methyl-pyridazine-3-carboxamide moiety forms critical hydrogen bonds within the allosteric pocket, locking the enzyme in an inactive conformation with high selectivity over JAK1/2/3.
Cardiovascular: Vasodilation & Platelet Inhibition
-
Hydralazine: One of the oldest antihypertensives, containing a phthalazine (fused pyridazine) core. It acts as a direct vasodilator.
-
Levosimendan: A calcium sensitizer for heart failure. The pyridazinone ring here is essential for binding to Troponin C, enhancing contractility without increasing oxygen demand.
Mechanism of Action: Allosteric TYK2 Inhibition
The following diagram illustrates the unique mechanism where the pyridazine moiety is pivotal for selectivity.
Figure 2: Mechanism of Deucravacitinib. The pyridazine motif enables specific binding to the regulatory JH2 domain, preventing ATP binding at the catalytic JH1 domain via an allosteric conformational change.
Part 4: Experimental Protocol – Bioassay
Protocol: Fluorescence Polarization (FP) Assay for Pyridazine-based Kinase Inhibitors To validate the binding affinity of a synthesized pyridazine derivative, a robust FP assay is recommended.
-
Principle: Small fluorescent tracers rotate rapidly (low polarization). When bound to a large protein (Kinase), rotation slows (high polarization). Displacing the tracer with the test compound reduces polarization.
-
Reagents:
-
Recombinant Kinase Domain (e.g., TYK2 JH2).
-
Fluorescent Tracer (FITC-labeled probe).
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Step 1: Dilute test compounds (pyridazine derivatives) in DMSO (10-point dose-response).
-
Step 2: Add 5 µL of compound to 384-well plate.
-
Step 3: Add 10 µL of Kinase/Tracer master mix.
-
Step 4: Incubate for 60 minutes at Room Temperature in the dark.
-
Step 5: Read Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis: Plot mP vs. log[Compound] to determine IC50. A decrease in mP indicates successful binding/displacement.
Part 5: Future Outlook
The pyridazine scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) . Researchers are utilizing the pyridazine ring as a linker or E3 ligase ligand attachment point in PROTACs (Proteolysis Targeting Chimeras) due to its rigid geometry and solubility profile, which improves the cell permeability of these large molecules.
References
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Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry. (2024). 3[4][5]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Bioorganic & Medicinal Chemistry Letters. (2022). 6[5][7]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Bioorganic & Medicinal Chemistry. (2024).[2] 2[5]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules. (2021). 8[5]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Current Medicinal Chemistry. (2025). 9[4][5][7]
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The Privileged Scaffold: A Technical Guide to the Structural Analogs of 5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester
Foreword: Unveiling the Potential of the Pyridazine Core
In the landscape of medicinal chemistry and drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful pharmaceuticals, and among them, the pyridazine nucleus stands out as a "privileged structure."[1] Its inherent electronic properties, capacity for diverse substitutions, and proven track record in bioactive compounds make it a focal point for the development of new therapeutic agents. This guide delves into the chemical space surrounding a particularly promising exemplar: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester . We will explore the synthesis, structural analogs, and potential biological significance of this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit its therapeutic potential.
The Core Moiety: 5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester
The foundational molecule, 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, possesses a unique arrangement of functional groups that offer multiple avenues for structural modification. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is electron-deficient, influencing its reactivity and interactions with biological targets. The methyl group at the 5-position and the ethyl carboxylate at the 4-position provide key handles for derivatization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Molecular Structure:
Synthetic Strategies: Building the Pyridazine Framework
The construction of the pyridazine ring is a cornerstone of accessing this class of compounds. The most prevalent and versatile method involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][3] For the synthesis of our core molecule, the logical precursor is ethyl 2-formyl-3-oxobutanoate .
Proposed Synthetic Pathway for 5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester
The following workflow outlines a plausible and efficient synthesis of the title compound.
Caption: Proposed synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of 5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester
This protocol is a representative procedure based on established methods for pyridazine synthesis.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of ethyl 2-formyl-3-oxobutanoate in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-Methyl-pyridazine-4-carboxylic acid ethyl ester.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis. The disappearance of the starting material's aldehyde proton signal and the appearance of aromatic proton signals in the 1H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the formation of the desired product.
Structural Analogs and Their Potential Biological Activities
The true power of the 5-methyl-pyridazine-4-carboxylic acid ethyl ester scaffold lies in its amenability to structural modification. By systematically altering the substituents at various positions, a library of analogs can be generated, each with a potentially unique biological profile. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The pyridazine nucleus is a component of several compounds with demonstrated activity against various bacterial and fungal strains.[4]
-
Anticancer Properties: Certain pyridazine derivatives have shown promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.
-
Insecticidal Activity: Modifications to the pyridazine scaffold have led to the development of compounds with potent insecticidal properties.[1]
Key Positions for Derivatization
The following diagram illustrates the key positions on the core scaffold that are ripe for chemical modification to generate structural analogs.
Caption: Key derivatization points on the scaffold.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 5-methyl-pyridazine-4-carboxylic acid ethyl ester is not extensively published, we can extrapolate from the broader class of pyridazine derivatives to guide analog design.
-
Substitution at the 5-position (R¹): The nature of the substituent at this position can significantly impact lipophilicity and steric interactions with the target protein. Small, electron-withdrawing groups may enhance activity in some contexts, while larger, more flexible groups could improve binding affinity through additional interactions.
-
Modifications at the 3 and 6-positions (R²): These positions are often targeted for introducing diversity through cross-coupling reactions. The addition of aryl or heteroaryl groups can introduce new pharmacophoric elements and modulate the overall electronic properties of the pyridazine ring.
-
Transformation of the Ester Group (R³): The ethyl ester at the 4-position is a versatile handle. Conversion to amides allows for the introduction of a wide range of substituents, potentially forming new hydrogen bond interactions. Reduction to the corresponding alcohol can alter the polarity and hydrogen bonding capacity of the molecule.
Characterization and Analytical Techniques
Thorough characterization of newly synthesized analogs is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations for 5-Methyl-pyridazine-4-carboxylic acid ethyl ester |
| 1H NMR | Signals corresponding to the methyl protons, the ethyl group protons (a quartet and a triplet), and the aromatic protons on the pyridazine ring. The chemical shifts of the aromatic protons will be indicative of their electronic environment.[5][6][7][8] |
| 13C NMR | Resonances for the methyl carbon, the ethyl group carbons, the carbonyl carbon of the ester, and the aromatic carbons of the pyridazine ring.[6][8][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt).[10][11][12][13] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic ring, and C-H stretching vibrations. |
Crystallographic Analysis
Single-crystal X-ray diffraction provides definitive proof of structure and offers insights into the three-dimensional conformation and intermolecular interactions in the solid state.[14][15][16][17][18][19] This information can be invaluable for understanding how these molecules might interact with a biological target.
Future Directions and Therapeutic Potential
The 5-methyl-pyridazine-4-carboxylic acid ethyl ester scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for lead optimization campaigns. Future research should focus on:
-
Systematic Library Synthesis: The generation of a diverse library of analogs by exploring the chemical space around the core scaffold.
-
High-Throughput Screening: The evaluation of these analogs in a variety of biological assays to identify promising lead compounds.
-
Computational Modeling: The use of in silico methods to predict the binding modes of these analogs to specific biological targets and to guide the design of more potent and selective compounds.
By leveraging the principles outlined in this guide, researchers can effectively explore the chemical space of 5-methyl-pyridazine-4-carboxylic acid ethyl ester analogs and unlock their potential to address unmet medical needs.
References
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]
-
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2025-10-16). ResearchGate. [Link]
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Ethyl 5-methylpyridazine-4-carboxylate | 92929-53-8. J&K Scientific LLC. [Link]
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5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. National Institutes of Health. [Link]
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Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. National Institutes of Health. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. [Link]
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The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2025-08-07). ResearchGate. [Link]
-
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (2013-02-06). National Center for Biotechnology Information. [Link]
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health. [Link]
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"Synthesis and Structure of a Substituted Pyridazine" by Kiranmai Byrichetti. TopSCHOLAR. [Link]
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Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. (2022-12-23). YouTube. [Link]
-
Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry (RSC Publishing). [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
¹³C NMR carbonyl chemical shifts of 1a, 1e, pyridine-4-carboxaldehyde.... ResearchGate. [Link]
-
A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
-
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (2013-02-06). National Center for Biotechnology Information. [Link]
-
Crystal structure of 2-methyl-5-(4-methylphenyl)-7-phenyl-3-pyrid-3-ylaminoimidazo-[1,5-b]pyridazine, (C6H5)(C7H7)(CH3)(C6H7N2)C6HN3. (2025-08-06). ResearchGate. [Link]
-
Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. (2019-02-02). Chegg.com. [Link]
-
Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. MDPI. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
-
Synthesis and biological evaluation of 14-alkoxymorphinans. 22.(1) Influence of the 14-alkoxy group and the substitution in position 5 in 14-alkoxymorphinan-6-ones on in vitro and in vivo activities. PubMed. [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27). Chemistry LibreTexts. [Link]
-
Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. PubMed Central. [Link]
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The Pyridazine-4-Carboxylate Scaffold: Synthetic Evolution and Therapeutic Utility
Executive Summary
The pyridazine-4-carboxylate motif represents a high-value "privileged structure" in modern medicinal chemistry. Unlike its ubiquitous C3-isomer (often derived from hydrazine-ketoacid condensations), the C4-isomer offers unique vector geometries for fragment-based drug discovery (FBDD). Its electron-deficient nature ($ \pi $-deficient) makes it an excellent bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding capabilities. This guide details the structural rationale, historical synthetic evolution—from Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions to modern C-H activation—and practical workflows for integrating this scaffold into therapeutic leads.
The Structural Imperative: Why Pyridazine-4-Carboxylates?
Physicochemical Properties
The pyridazine ring (1,2-diazine) possesses a high dipole moment (~3.9 D) and lower lipophilicity compared to pyridine or benzene. The introduction of a carboxylate at the C4 position creates a specific electronic push-pull system.
| Property | Benzene | Pyridine | Pyridazine | Pyridazine-4-carboxylate |
| LogP | 2.13 | 0.65 | -0.72 | ~0.5 (Ester) / -1.2 (Acid) |
| Dipole Moment (D) | 0 | 2.2 | 3.94 | > 4.0 |
| pKa (Conjugate Acid) | - | 5.2 | 2.3 | < 1.0 (Electron withdrawing) |
| H-Bond Acceptors | 0 | 1 | 2 | 4 (Ester oxygens + Ring N) |
The "Soft" Electrophile Advantage
In unsubstituted pyridazines, the C4 and C5 positions are the most electron-deficient carbons, yet they are distinct from C3/C6 which are adjacent to nitrogen.
-
Nucleophilic Attack: C4 is susceptible to nucleophilic attack, but less so than C3/C6.
-
Radical Attack: C4 is the preferred site for radical substitution (Minisci-type reactions), a critical feature for late-stage functionalization.
Historical Evolution of Synthesis
The synthesis of pyridazine-4-carboxylates has evolved from harsh ring closures to elegant cycloadditions.
The Classical Limitation (Condensation)
Traditional Paal-Knorr type condensations of hydrazines with 1,4-dicarbonyls typically yield 3,6-disubstituted pyridazines. Accessing the 4-position via this route requires complex pre-functionalized keto-esters and often results in regioisomeric mixtures.
The Gold Standard: IEDDA Cycloaddition
The breakthrough in regioselective synthesis came from the work of Sauer and later Boger . The Inverse Electron Demand Diels-Alder (IEDDA) reaction utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich dienophiles.[1]
-
Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen ($ N_2 $).
-
Regiocontrol: When using 3-substituted tetrazines, the steric and electronic matching with the dienophile (e.g., ethyl propiolate or enamines) dictates the formation of the 4-carboxylate.
Modern Era: Minisci C-H Functionalization
Recent advances, particularly by the Baran and MacMillan groups, have revitalized the use of radical chemistry to install alkyl and acyl groups directly onto the pyridazine core. The protonated pyridazine ring activates the C4 position for nucleophilic radical attack.
Visualizing the Synthetic Logic
The following diagram illustrates the two primary pathways: the De Novo construction via IEDDA and the Late-Stage modification via Minisci.
Figure 1: Dual synthetic pathways for accessing the pyridazine-4-carboxylate scaffold. Pathway A (IEDDA) offers regiocontrol from acyclic precursors, while Pathway B (Minisci) allows direct functionalization of the heterocycle.
Detailed Experimental Protocols
Protocol A: De Novo Synthesis via IEDDA
This protocol is adapted from the methodologies of Sauer (1998) and Boger (2000), optimized for the synthesis of Ethyl pyridazine-4-carboxylate .
Reagents:
-
1,2,4,5-Tetrazine (1.0 equiv) - Note: Can be prepared from formamidine acetate and hydrazine.
-
Ethyl propiolate (1.2 equiv)
-
1,4-Dioxane (Anhydrous)
-
Toluene (Recrystallization)
Workflow:
-
Setup: In a pressure tube or sealed heavy-walled flask, dissolve 1,2,4,5-tetrazine (10 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Addition: Add ethyl propiolate (12 mmol) dropwise at room temperature. The solution typically turns from deep red/purple (tetrazine) to a lighter hue.
-
Cycloaddition: Heat the mixture to 100°C for 12 hours.
-
Mechanism Check: The initial step releases $ N_2 $ gas. Ensure the vessel is rated for pressure or use a reflux condenser with a nitrogen outlet to prevent over-pressurization.
-
-
Oxidation (Auto): The intermediate 1,4-dihydropyridazine often spontaneously oxidizes to the aromatic pyridazine under these conditions or upon exposure to air during workup. If the intermediate persists, DDQ (1.1 equiv) can be added.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The residue is purified via flash column chromatography (SiO2, Hexanes:EtOAc gradient 80:20 to 50:50).
-
Yield: Expect 65-75% of a crystalline solid.
Protocol B: Hydrolysis to Pyridazine-4-carboxylic Acid
For applications requiring the free acid (e.g., amide coupling).
Workflow:
-
Dissolve Ethyl pyridazine-4-carboxylate (5 mmol) in THF:Water (3:1, 20 mL).
-
Add LiOH·H2O (7.5 mmol) at 0°C.
-
Stir at room temperature for 2 hours. Monitor by TLC (the acid will stick to the baseline).
-
Critical Step: Acidify carefully with 1N HCl to pH 3-4. Do not go too acidic (pH < 1) as the pyridazine nitrogen will protonate, forming a highly water-soluble salt that is difficult to extract.
-
Lyophilize the aqueous layer to obtain the crude acid (often mixed with LiCl), or extract continuously with n-butanol if salt-free material is required.
Therapeutic Applications & Case Studies
Kinase Inhibition
Pyridazine-4-carboxylates serve as excellent scaffolds for ATP-competitive kinase inhibitors. The N1/N2 nitrogens can interact with the hinge region of kinases (e.g., p38 MAP kinase), while the C4-carboxylate provides a vector to explore the solvent-exposed region or the hydrophobic back-pocket, depending on the amide substitution.
GABA Receptor Antagonists
While Gabazine (SR-95531) is a classic GABA-A antagonist utilizing a pyridazine-3-carboxylic acid moiety, the 4-carboxylate isomers are being explored for subtype selectivity. The shift in the carboxylate vector alters the binding affinity to the arginine residues within the receptor binding pocket.
Agrochemicals
The scaffold is present in commercial acaricides (e.g., Pyridaben analogs). The electron-deficient ring is crucial for inhibiting mitochondrial electron transport complex I (METI). The 4-position functionalization modulates metabolic stability and lipophilicity (LogP).
References
-
Sauer, J., et al. (1998).[2] "1,2,4,5-Tetrazine: Synthesis and Reactivity in [4+2] Cycloadditions." European Journal of Organic Chemistry.[2] Link
-
Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes. Scope and applications." Chemical Reviews. Link
-
Choi, J., et al. (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (and Diazines)." Journal of the American Chemical Society.[3][4] Link
-
Kodama, T., et al. (2021).[5] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives." Journal of Organic Chemistry. Link
-
PubChem Compound Summary. "Pyridazine-4-carboxylic Acid." National Center for Biotechnology Information. Link
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). "New pyridazine derivatives: synthesis, chemistry and biological activity." Bioorganic & Medicinal Chemistry. Link
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-methylpyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Spectroscopic Characterization
Ethyl 5-methylpyridazine-4-carboxylate (C₈H₁₀N₂O₂) is a substituted pyridazine derivative. The pyridazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, analgesic, and anti-inflammatory properties. The precise substitution pattern on the pyridazine ring is critical to its biological function and physicochemical properties. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a cornerstone of any research and development program involving this or related molecules.
This guide will detail the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the rationale behind the spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of ethyl 5-methylpyridazine-4-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | Singlet | 1H | H-3 (pyridazine ring) | The proton at position 3 is adjacent to a nitrogen atom and is in an electron-deficient aromatic ring, leading to a significant downfield shift. |
| ~8.9 | Singlet | 1H | H-6 (pyridazine ring) | The proton at position 6 is also on the electron-deficient pyridazine ring, resulting in a downfield chemical shift. |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an oxygen atom and a methyl group, resulting in a quartet splitting pattern. |
| ~2.8 | Singlet | 3H | -CH₃ (pyridazine ring) | The methyl group attached to the pyridazine ring is a singlet as there are no adjacent protons. |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | These methyl protons are adjacent to a methylene group, leading to a triplet splitting pattern. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165 | C =O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~158 | C -4 (pyridazine ring) | The carbon atom bearing the carboxylate group is deshielded due to the electron-withdrawing nature of the substituent. |
| ~152 | C -6 (pyridazine ring) | Aromatic carbon adjacent to a nitrogen atom. |
| ~148 | C -3 (pyridazine ring) | Aromatic carbon adjacent to a nitrogen atom. |
| ~135 | C -5 (pyridazine ring) | The carbon atom attached to the methyl group. |
| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |
| ~21 | -CH₃ (pyridazine ring) | The methyl carbon on the pyridazine ring. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-methylpyridazine-4-carboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3050-3150 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for C-H bonds on the pyridazine ring. |
| ~2850-3000 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |
| ~1720 | C=O stretch | Ester carbonyl | A strong absorption band characteristic of the carbonyl group in an ester. |
| ~1550-1600 | C=N and C=C stretch | Pyridazine ring | Aromatic ring stretching vibrations. |
| ~1100-1300 | C-O stretch | Ester C-O | Stretching vibration of the C-O single bond in the ester functionality. |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Diagram of IR Spectroscopy Logic:
Caption: The process of functional group identification using IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
For ethyl 5-methylpyridazine-4-carboxylate (Molecular Weight: 166.18 g/mol ).
| Predicted m/z | Ion | Rationale |
| 166 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |
| 138 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group via a McLafferty rearrangement. |
| 121 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |
| 93 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive spectroscopic analysis of ethyl 5-methylpyridazine-4-carboxylate, as outlined in this guide, provides a multi-faceted and self-validating approach to its structural elucidation. While the presented data is predictive, it is grounded in the fundamental principles of each spectroscopic technique. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a high degree of confidence in the assigned structure. For any novel compound, it is the synergy of these techniques, rather than reliance on a single method, that forms the bedrock of robust chemical characterization.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Appretech Scientific Limited. Ethyl 5-methylpyridazine-4-carboxylate. [Link]
-
Pro Trade Portal. ethyl 5-methylpyridazine-4-carboxylate. [Link]
Methodological & Application
Application Note: Precision Synthesis of 5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester
Executive Summary & Retrosynthetic Logic
The synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester presents a classic regiochemical challenge in heterocyclic chemistry. Traditional condensation methods (e.g., reacting hydrazine with 1,4-dicarbonyl equivalents) often yield mixtures of 3-, 4-, 5-, and 6-substituted isomers that are difficult to separate.
To ensure Scientific Integrity and Scalability , this protocol utilizes a Palladium-Catalyzed Functionalization strategy starting from the commercially available, symmetric precursor 4,5-dichloropyridazine . This route leverages the symmetry of the starting material to bypass early-stage regioselectivity issues, followed by a controlled cross-coupling to install the methyl group.
Retrosynthetic Analysis
-
Target: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester.
-
Disconnection: C–C bond formation at C5 (Methylation) and C4 (Carbonylation).
-
Precursor: Ethyl 5-chloropyridazine-4-carboxylate .
-
Starting Material: 4,5-Dichloropyridazine (Symmetric).
Key Advantage: The starting material is symmetric. The first substitution (carbonylation) produces a single regioisomer (Ethyl 5-chloropyridazine-4-carboxylate). The second step (methylation) is chemically distinct, allowing for high-purity synthesis.
Experimental Workflow Diagram
Caption: Modular synthetic route exploiting the symmetry of 4,5-dichloropyridazine to ensure regiocontrol.
Detailed Protocols
Stage 1: Synthesis of Ethyl 5-chloropyridazine-4-carboxylate
Objective: Convert the symmetric dichloride to the mono-ester. The introduction of the ester group electronically deactivates the ring, preventing double-carbonylation under controlled conditions.
Reagents & Materials:
-
4,5-Dichloropyridazine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Ethanol (Absolute, as solvent and reagent)[1]
-
Carbon Monoxide (CO) (Balloon pressure or 5 atm in autoclave)
Protocol:
-
Setup: In a high-pressure reactor (or heavy-walled flask for balloon pressure), dissolve 4,5-dichloropyridazine (10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (0.3 mmol) and dppp (0.6 mmol). Stir for 5 minutes until the solution turns orange/yellow.
-
Base Addition: Add Et₃N (25 mmol) via syringe.
-
Carbonylation: Purge the vessel with Nitrogen (3x), then charge with Carbon Monoxide (5 atm preferred for rate; balloon pressure works but requires 24-48h). Heat to 85°C .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[2] The starting material (Rf ~0.6) will disappear, and the mono-ester (Rf ~0.4) will appear.[1][2][3][4][5]
-
Note: If di-ester forms, reduce reaction time or CO pressure.
-
-
Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).
-
Yield: Expect 65-75% as a white/pale yellow solid.
Stage 2: Methylation via Suzuki-Miyaura Coupling
Objective: Replace the remaining chlorine with a methyl group.
Reagents & Materials:
-
Ethyl 5-chloropyridazine-4-carboxylate (Intermediate from Stage 1) (1.0 eq)
-
Methylboronic acid (1.5 eq) (or Trimethylboroxine)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq, anhydrous)
-
1,4-Dioxane (Dry)
Protocol:
-
Setup: In a dry Schlenk tube or microwave vial, combine Ethyl 5-chloropyridazine-4-carboxylate (5 mmol), Methylboronic acid (7.5 mmol), and K₃PO₄ (15 mmol).
-
Solvent: Add anhydrous 1,4-Dioxane (20 mL). Degas by bubbling Nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂ (0.25 mmol) quickly under Nitrogen flow. Seal the vessel.
-
Reaction: Heat to 100°C for 4-6 hours (or 120°C for 30 min in microwave).
-
Critical Check: Ensure anhydrous conditions.[3] Water can hydrolyze the ester to the acid, complicating purification.
-
-
Workup: Dilute with EtOAc (50 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with Brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂, Gradient 10-50% EtOAc in Hexanes).
-
Yield: Expect ~75-85% of Ethyl 5-methylpyridazine-4-carboxylate .
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | >98% | HPLC (254 nm) |
| ¹H NMR (CDCl₃) | δ ~9.2 (s, 1H, H3/H6), ~9.1 (s, 1H, H6/H3), 4.4 (q, 2H, CH₂), 2.6 (s, 3H, CH₃), 1.4 (t, 3H, CH₃) | 400 MHz NMR |
| LCMS (ESI+) | [M+H]⁺ = 167.08 | Mass Spectrometry |
| Regioisomer Check | No peaks for 4,5-dimethyl or 4-chloro analogs | ¹H NMR |
Interpretation:
-
The pyridazine ring protons (H3 and H6) will appear as two distinct singlets (or tightly coupled doublets) downfield (approx 9.0-9.3 ppm).
-
The methyl group at C5 (approx 2.6-2.7 ppm) is distinct from a methyl on a benzene ring due to the electron-deficient heterocycle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Catalyst poisoning or low CO pressure | Use fresh Pd(OAc)₂; ensure dppp is not oxidized; increase CO pressure to 5-10 bar. |
| Di-ester Formation (Step 1) | Reaction time too long | Stop reaction at 90% conversion; reduce temperature to 70°C. |
| Hydrolysis of Ester (Step 2) | Wet solvent or base | Use anhydrous K₃PO₄ and dry Dioxane. Avoid carbonate bases if hydrolysis is observed. |
| Homocoupling of Boronic Acid | Low catalyst activity | Degas solvents thoroughly; add catalyst last. |
Safety & Handling
-
Carbon Monoxide (CO): Extremely toxic odorless gas. All carbonylation reactions must be performed in a well-ventilated fume hood with a CO detector present.
-
Pyridazines: Many pyridazine derivatives are bioactive. Handle with gloves and avoid inhalation of dusts.
-
Palladium Waste: Dispose of heavy metal waste in designated containers.
References
-
Maes, B. U., et al. (2003). "Palladium-catalyzed alkocarbonylation of 4,5-dichloropyridazin-3(2H)-one and 4,5-dichloropyridazine." Tetrahedron, 59(12), 2103-2111. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in the Synthesis of Biologically Active Compounds." Organic Process Research & Development, 16(8), 1346-1357. Link
-
Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases." Tetrahedron, 27(15), 3575-3579. (Cited for context on why radical alkylation is avoided for this specific isomer). Link
Sources
Application Note: 13C NMR Analysis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
Abstract
This application note provides a comprehensive guide for the 13C NMR analysis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester , a critical intermediate in the synthesis of bioactive nitrogen heterocycles. Due to the presence of quaternary carbons and the relaxation properties of the diazine ring, standard acquisition parameters often yield suboptimal signal-to-noise ratios. This guide outlines an optimized acquisition protocol, detailed chemical shift assignments based on substituent additivity principles, and a self-validating workflow for structural confirmation.
Introduction
Pyridazine derivatives are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for phenyl or pyridyl rings to improve water solubility and metabolic stability. 5-Methyl-pyridazine-4-carboxylic acid ethyl ester presents specific analytical challenges:
-
Quaternary Carbons: Three carbons (C4, C5, C=O) lack attached protons, leading to long spin-lattice relaxation times (
) and reduced NOE enhancement. -
Nitrogen Quadrupolar Effects: The adjacent nitrogen atoms can broaden signals for C3 and C6, complicating peak picking.
-
Isomer Differentiation: Distinguishing the 4,5-substitution pattern from 3,4- or 4,6-isomers requires precise interpretation of chemical shifts and 2D correlations.
Experimental Protocol
To ensure high-fidelity data, the following protocol prioritizes sensitivity for quaternary carbons.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for resolution. Dimethyl sulfoxide- ( ) should be used if solubility is poor (>20 mg/mL required for rapid 13C). -
Concentration: 30–50 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube. Filter solution through cotton or glass wool to remove particulates that degrade shimming.
Acquisition Parameters (500 MHz Instrument equivalent)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons while minimizing NOE buildup issues for quantitation. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers carbonyls and potential folding artifacts. |
| Relaxation Delay (D1) | 2.0 – 5.0 seconds | CRITICAL: Allows full relaxation of quaternary C4, C5, and C=O. |
| Scans (NS) | 1024 – 2048 | Required for adequate S/N on non-protonated carbons. |
| Temperature | 298 K (25°C) | Standard ambient. |
| Acquisition Time (AQ) | ~1.0 second | Sufficient for resolution without wasting time. |
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to structural validation.
Figure 1: Optimized NMR workflow ensuring detection of quaternary carbons and structural verification.
Structural Elucidation & Chemical Shift Analysis
Predicted Chemical Shift Data
As exact library spectra for this specific regioisomer are rare in public domains, the following assignments are derived from Substituent Chemical Shift (SCS) Additivity Principles for pyridazines, validated against analogous structures (e.g., ethyl pyridazine-4-carboxylate, 4-methylpyridazine).
Compound Structure:
-
Core: Pyridazine (1,2-diazine)
-
Pos 4: Carboxylic acid ethyl ester (-COOEt)
-
Pos 5: Methyl group (-CH3)
| Carbon Label | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C=O | Quaternary | 163.5 – 165.0 | Invisible | Typical heteroaromatic ester carbonyl. |
| C3 | CH (Aromatic) | 150.0 – 152.0 | Up (+) | Deshielded by adjacent N; Ortho to withdrawing ester. |
| C6 | CH (Aromatic) | 148.0 – 150.0 | Up (+) | Deshielded by adjacent N; Ortho to donating Methyl. |
| C5 | Quaternary | 136.0 – 139.0 | Invisible | Ipso to Methyl (deshielding); Meta to Ester. |
| C4 | Quaternary | 126.0 – 129.0 | Invisible | Ipso to Ester; Ortho to Methyl (shielding). |
| O-CH2 | Alkyl (CH2) | 61.5 – 62.5 | Down (-) | Ethyl ester methylene. |
| Ring-CH3 | Alkyl (CH3) | 19.0 – 21.0 | Up (+) | Methyl attached to aromatic ring. |
| Ethyl-CH3 | Alkyl (CH3) | 13.8 – 14.2 | Up (+) | Ethyl ester terminal methyl. |
Assignment Logic & Causality
-
The "Diazine" Shift (C3 vs C6): Pyridazine carbons adjacent to nitrogen (C3, C6) are significantly deshielded (~150 ppm).
-
Differentiation: C6 is ortho to the methyl group. Methyl groups typically exert a small shielding effect (-2 to -3 ppm) on the ortho position. Therefore, C6 should be slightly upfield of C3 .
-
-
Quaternary Ring Carbons (C4 vs C5):
-
C5 (Ipso-Methyl): Alkyl substitution on aromatics causes a strong downfield shift (~+10 ppm) at the ipso carbon.
-
C4 (Ipso-Carbonyl): The ester group is electron-withdrawing but conjugation often shields the ipso carbon slightly or leaves it unchanged relative to the deshielding of the methyl. Thus, C5 is significantly downfield of C4 .
-
-
Aliphatic Chain: The ethoxy group is distinct. The
is heavily deshielded (~62 ppm) by oxygen, easily distinguishing it from the ring methyl (~20 ppm).
Validation Strategy (Self-Validating System)
To confirm the regioisomer (5-methyl vs 3-methyl or 6-methyl), use HMBC (Heteronuclear Multiple Bond Correlation) :
-
Key Correlation: The Ring-CH3 protons (~2.3 ppm) will show a strong 3-bond correlation (
) to C4 and C6 . -
Differentiation: If the methyl were at position 3, it would correlate to C4 but not C6 (or C6 would be very far). The specific coupling to the quaternary C4 (which correlates to the ester carbonyl) definitively links the methyl and ester positions.
Figure 2: Logic flow for assigning aromatic carbons using Chemical Shift regions and 2D NMR.
References
-
General 13C Shifts for N-Heterocycles
-
Pyridazine Specific Data
-
Heinisch, G., & Holzer, W. (1991).[3] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. (Establishes additivity rules for pyridazines). Link
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Link
-
-
Spectral Database Validation
-
National Institute of Standards and Technology (NIST). Ethyl 5-amino-1-methylpyrazole-4-carboxylate (Analogous ester/methyl shifts). Link
-
Sources
5-Methyl-pyridazine-4-carboxylic Acid Ethyl Ester: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Emerging Prominence of the Pyridazine Core
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that offer enhanced pharmacological profiles is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the pyridazine nucleus stands out as a privileged structure. Its unique electronic properties and defined spatial arrangement of nitrogen atoms make it an attractive building block for the design of therapeutic agents targeting a wide array of biological targets. This application note delves into the synthetic utility and strategic applications of a key pyridazine derivative: 5-methyl-pyridazine-4-carboxylic acid ethyl ester. This compound, identified by its CAS number 92929-53-8, is increasingly recognized as a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of treatments for central nervous system (CNS) disorders and inflammatory conditions.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and practical applications, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Strategic Importance
The strategic value of 5-methyl-pyridazine-4-carboxylic acid ethyl ester as a building block stems from the functionalities presented on the pyridazine ring. The ester group at the 4-position provides a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse pharmacophoric elements. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, and may also engage in specific interactions within a biological target.
Table 1: Physicochemical Properties of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
| Property | Value |
| CAS Number | 92929-53-8 |
| Molecular Formula | C₈H₁₀N₂O₂[2] |
| Molecular Weight | 166.18 g/mol [2] |
| Appearance | Typically a yellow liquid |
Synthetic Strategies and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 1,4-dicarbonyl precursor and hydrazine. This approach is a cornerstone of pyridazine synthesis.
Sources
Application in the Synthesis of Fused Heterocyclic Systems: A Detailed Guide for Researchers
Introduction: The Ubiquity and Importance of Fused Heterocyclic Systems
Fused heterocyclic compounds, organic molecules where at least one carbocyclic or heterocyclic ring is fused to another heterocyclic ring, form the structural backbone of a vast array of biologically active molecules and functional materials.[1][2] Their rigid, planar structures often facilitate efficient interaction with biological targets, making them privileged scaffolds in drug discovery.[2] Indeed, a significant percentage of FDA-approved drugs feature a fused heterocyclic core, highlighting their therapeutic relevance in areas such as oncology, infectious diseases, and central nervous system disorders.[3][4][5] Beyond medicine, these systems are integral to the development of organic semiconductors, catalysts, and other advanced materials.[2]
This guide provides an in-depth exploration of key synthetic strategies for constructing fused heterocyclic systems, offering both the theoretical underpinnings and practical, field-proven protocols for their synthesis. We will delve into classical named reactions that have stood the test of time, as well as modern, cutting-edge methodologies that offer enhanced efficiency and broader substrate scope.
I. Classical Approaches: The Foundation of Fused Heterocycle Synthesis
For decades, a set of powerful and reliable reactions has formed the bedrock of fused heterocyclic chemistry. These methods, often named after their discoverers, remain highly relevant in both academic and industrial settings.
A. The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinolines and β-Carbolines
First reported in 1911, the Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[6][7] These motifs are central to a wide range of natural products and pharmaceuticals.[6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][8]
Mechanism: The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the new ring system.[6][9][10] The aromaticity of the aryl ring is temporarily disrupted during the 6-endo-trig cyclization and is restored in the final deprotonation step.[8][9]
Caption: The mechanistic pathway of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Tadalafil Precursor [6]
This protocol outlines a kilogram-scale synthesis of a precursor to Tadalafil, a drug used to treat erectile dysfunction, demonstrating the industrial applicability of the Pictet-Spengler reaction.
-
Esterification: D-tryptophan is esterified to produce methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.
-
Reaction Setup: The resulting ester hydrochloride is reacted with heliotropin (piperonal) in a mixture of acetonitrile and isopropanol.
-
Heating: The reaction mixture is heated for 10 hours.
-
Workup and Isolation: Upon completion, the reaction is cooled, and the product is isolated and purified.
| Reactants | Reagents | Conditions | Product |
| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, Piperonal | Acetonitrile, Isopropanol | Heating, 10 hours | Tadalafil Precursor |
B. The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a highly effective method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[11][12] This reaction typically employs dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoromethanesulfonic anhydride (Tf₂O).[11][12]
Mechanism: The reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, followed by an intramolecular electrophilic aromatic substitution.[11][12] The presence of electron-donating groups on the benzene ring enhances the reaction's efficiency.[12]
Caption: A simplified mechanism of the Bischler-Napieralski reaction.
Experimental Protocol: General Synthesis using Phosphoryl Chloride [12][13]
-
Reaction Setup: To a solution of the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene, add phosphoryl chloride (POCl₃) (2.0-5.0 equivalents).
-
Heating: The resulting solution is refluxed for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is concentrated. The residue is dissolved in a methanol/water mixture and cooled to 0 °C.
-
Reduction (Optional): Sodium borohydride (NaBH₄) is added until the pH reaches 7 to reduce the imine to the corresponding amine.
-
Quenching and Extraction: Saturated aqueous ammonium chloride is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Reactant | Reagents | Conditions | Product |
| β-Arylethylamide | POCl₃, DCM/Toluene, NaBH₄ (optional) | Reflux, 2-4 hours | 3,4-Dihydroisoquinoline or Tetrahydroisoquinoline |
C. The Fischer Indole Synthesis: A Classic Route to Indoles
Discovered by Emil Fischer in 1883, this reaction remains a vital method for synthesizing indoles from arylhydrazines and aldehydes or ketones under acidic conditions.[14][15] The versatility of this reaction has led to its widespread use in the synthesis of various indole derivatives, including antimigraine drugs of the triptan class.[15]
Mechanism: The reaction initiates with the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[16][16]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[15][17]
Caption: Key steps in the Fischer Indole Synthesis.
Experimental Protocol: One-Pot, Three-Component Synthesis [18]
This modern adaptation of the Fischer indole synthesis allows for the efficient, one-pot synthesis of multiply substituted indoles.
-
Metalloimine Formation: An organolithium or Grignard reagent is condensed with a nitrile to form a metalloimine. This step typically takes about 3 hours.
-
Fischer Indole Reaction: The metalloimine is then reacted with an arylhydrazine hydrochloride salt under acidic conditions. This stage of the reaction proceeds for approximately 15 hours.
-
Isolation and Purification: The final indole product is isolated and purified, a process that takes about 2 hours.
| Reactants | Reagents | Conditions | Product |
| Nitrile, Organometallic Reagent, Arylhydrazine Hydrochloride | Acidic conditions | Room temperature to reflux, ~20 hours total | Multiply-substituted Indole |
II. Modern Synthetic Strategies: Expanding the Toolkit
While classical methods are invaluable, the demand for more efficient, selective, and environmentally friendly synthetic routes has driven the development of novel methodologies.
A. Transition-Metal-Catalyzed Reactions: Precision and Versatility
Transition-metal catalysis has revolutionized the synthesis of fused heterocycles by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[19][20][21] Palladium, copper, gold, and silver are among the most commonly employed metals.[22][23]
Key Approaches:
-
Domino Reactions: These sequential transformations allow for the construction of complex fused systems from simple starting materials in a single step.[19][24] Palladium-catalyzed domino processes involving C-C/C-N coupling and C-H activation are particularly powerful.[19]
-
Cycloisomerization: Transition metals can catalyze the rearrangement of acyclic precursors to form fused heterocyclic rings. For instance, silver-catalyzed cycloisomerization of propargyl-containing heterocycles provides a mild and efficient route to 1,3-disubstituted N-fused heterocycles.[22]
-
Hydroarylation of Alkynes: This method involves the insertion of an alkyne C-C triple bond into a C-H bond of an aromatic precursor, leading to the formation of fused systems.[21]
Caption: A generalized workflow for transition-metal-catalyzed synthesis of fused heterocycles.
B. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[16][25][26] These benefits include dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer side products.[16][26][27]
Applications in Fused Heterocycle Synthesis:
-
Multicomponent Reactions: Microwave heating can efficiently drive one-pot, multicomponent reactions to produce fused systems. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved with higher yields and shorter reaction times under microwave irradiation compared to conventional heating.[16]
-
Palladium-Catalyzed Reactions: Microwave assistance can accelerate palladium-catalyzed cross-coupling and C-N bond-forming reactions for the synthesis of isoquinoline derivatives.[16]
-
Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the methodology.[28]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [28]
-
Reaction Mixture: A mixture of benzaldehyde, benzil, glacial acetic acid, and ammonia is prepared.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation.
-
Isolation: The resulting 2,4,5-triphenylimidazole (lophine) is isolated. This method achieves a 90% yield in a significantly shorter time compared to traditional methods.[28]
| Reactants | Reagents | Conditions | Product |
| Benzaldehyde, Benzil | Glacial Acetic Acid, Ammonia | Microwave Irradiation | Lophine (2,4,5-Triphenylimidazole) |
C. Photoredox Catalysis: A Mild and Sustainable Approach
Visible-light photoredox catalysis has become a prominent strategy in organic synthesis, utilizing light as a renewable energy source to drive chemical reactions under mild conditions.[29][30] This approach allows for the generation of radical intermediates in a controlled manner, enabling the construction of complex molecules.[29]
Applications in Fused Heterocycle Synthesis:
-
C-H Functionalization: Photoredox catalysis can be used for the direct functionalization of C-H bonds in saturated azaheterocycles, providing a route to novel fused systems.[30]
-
Radical Carbonylation: This method involves the generation of acyl radicals from various precursors, which can then be used in the synthesis of carbonyl-containing heterocycles.[29]
-
Merged Catalysis: Combining photoredox catalysis with other catalytic systems, such as palladium catalysis, can lead to novel and efficient synthetic transformations for constructing fused heterocycles like carbazoles.[31]
Conclusion: The Evolving Landscape of Fused Heterocycle Synthesis
The synthesis of fused heterocyclic systems is a dynamic and continually evolving field. While classical named reactions provide a robust foundation, modern methodologies such as transition-metal catalysis, microwave-assisted synthesis, and photoredox catalysis are expanding the synthetic chemist's toolkit, enabling the construction of increasingly complex and diverse molecular architectures. The ongoing development of these innovative strategies will undoubtedly continue to fuel advances in drug discovery, materials science, and beyond.
References
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Pictet-Spengler reaction - Name-Reaction.com. Available from: [Link]
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Gulevich, A. V., & Gevorgyan, V. (2010). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. Methods in molecular biology (Clifton, N.J.), 610, 177–192. Available from: [Link]
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Cravotto, G., & Cintas, P. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules (Basel, Switzerland), 21(10), 1349. Available from: [Link]
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Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Role of Heterocycles in Drug Discovery: An Overview. Molecules (Basel, Switzerland), 25(22), 5347. Available from: [Link]
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Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]
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CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]
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Domino site-selective palladium-catalyzed C-C and C-N coupling reactions for the synthesis of fused aromatic N-heterocycles. Available from: [Link]
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Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers. Available from: [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available from: [Link]
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Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. orientjchem.org. Available from: [Link]
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Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis Online. Available from: [Link]
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PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. YouTube. Available from: [Link]
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Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3481–3484. Available from: [Link]
-
Recent Advances in Domino Synthesis of Fused Polycyclic N‐Heterocycles Based on Intramolecular Alkyne Hydroamination under Copper Catalysis. ResearchGate. Available from: [Link]
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Singh, A., & Singh, C. K. (2023). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Current drug targets, 24(12), 1017–1032. Available from: [Link]
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Padwa, A. (2005). The Domino Way to Heterocycles. Accounts of chemical research, 38(10), 765–776. Available from: [Link]
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Saikia, L., & Dutta, D. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. Current organic synthesis, 18(4), 389–404. Available from: [Link]
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FUSED HETEROCYCLES AS A POTENT BIOLOGICAL AGENTS; RECENT ADVANCEMENT. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]
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Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online. Available from: [Link]
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Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. Available from: [Link]
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. Available from: [Link]
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Ohshima, T., Wu, X., & Ha, H. J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in chemistry, 12, 1378393. Available from: [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. Available from: [Link]
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Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI. Available from: [Link]
-
Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Microwave Assisted Synthesis of Fused Heterocyclic Compounds. Semantic Scholar. Available from: [Link]
-
Domino reactions in the synthesis of heterocyclic natural products and analogs. SciSpace. Available from: [Link]
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Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. Available from: [Link]
-
Photoredox Catalysis in Organic Chemistry. ACS Publications - American Chemical Society. Available from: [Link]
-
Divergent Construction of Benzothiophene-Fused N-Heterocycles via Stereotunable Three-Component Domino Reactions. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Fischer Indole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. PMC - PubMed Central. Available from: [Link]
-
Photoredox route to medically-important heterocycles. Chemistry World. Available from: [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. Available from: [Link]
-
A three-component Fischer indole synthesis. PubMed. Available from: [Link]
-
Photocatalytic CH Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. CONICET. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
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Application Note: High-Throughput Screening Strategies for Pyridazine Derivatives
Abstract
The pyridazine (1,2-diazine) scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., c-Met, VEGFR-2), phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents.[1][2] However, screening pyridazine libraries presents distinct challenges, including potential aqueous solubility limits and the need to differentiate specific binding kinetics.
This guide details a robust, self-validating screening workflow designed specifically for pyridazine derivatives. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary biochemical screen to mitigate compound autofluorescence, followed by a Thermal Shift Assay (TSA) for biophysical validation of target engagement.
Compound Management & Library Preparation
Pyridazine derivatives often exhibit moderate lipophilicity (logP 2–4). Proper handling is critical to prevent precipitation, which causes false negatives (loss of potency) or false positives (light scattering/aggregates).
Solubilization Protocol
-
Stock Concentration: Prepare 10 mM stocks in 100% anhydrous DMSO.
-
Storage: Store in Matrix tubes at -20°C in a low-humidity environment (<10% RH) to prevent water uptake, which can degrade the diazine ring over time.
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) for assay plate preparation. This allows for nanoliter-scale transfer (2.5–50 nL) directly from high-concentration stocks, minimizing the final DMSO concentration in the assay (<1%).
Critical Control: Include a "solubility control" plate using nephelometry if possible. If not, visual inspection of the 10 mM stock for precipitate before dispensing is mandatory.
Primary Biochemical Screen: TR-FRET Binding Assay
Rationale: Standard fluorescence intensity assays are prone to interference from small molecules that fluoresce in the blue/green region. Pyridazines generally have low autofluorescence, but their synthetic precursors can interfere. TR-FRET uses a time-delayed measurement (microseconds) that eliminates short-lived background fluorescence.
We recommend a Kinase Tracer Displacement Assay (e.g., LanthaScreen™ or HTRF™ KinEASE™). Unlike activity assays, binding assays can detect Type II inhibitors (which bind to the inactive kinase conformation)—a common mechanism for pyridazine-based drugs.
Assay Principle
The assay measures the displacement of a fluorescent tracer (Alexa Fluor 647-labeled kinase inhibitor) by the test compound.[3]
-
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[4]
-
Acceptor: Fluorescent Tracer (binds to the kinase ATP pocket).
-
Signal: When the tracer is bound, Eu-donor excites the tracer (FRET occurs).
-
Inhibition: Pyridazine derivative displaces the tracer
Loss of FRET signal.
TR-FRET Experimental Workflow (384-well Format)
Reagents:
-
Target Protein: Recombinant Kinase (e.g., c-Met), 5 nM final.
-
Tracer: Kinase Tracer (optimized
), 10 nM final. -
Antibody: Eu-anti-GST or Eu-anti-His, 2 nM final.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4]
Protocol:
-
Dispense Compounds: Transfer 10 nL of pyridazine library (10 mM) to the 384-well low-volume white plate (Final conc: 10 µM).
-
Add Enzyme/Antibody Mix: Dispense 5 µL of Kinase + Eu-Antibody solution.
-
Pre-incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at RT. Note: This allows slow-binding pyridazines to engage the pocket.
-
Add Tracer: Dispense 5 µL of Tracer solution.
-
Equilibration: Incubate for 60 mins at Room Temperature (protected from light).
-
Read: Measure on a multimode reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs | Integration: 400 µs.
-
Mechanism Visualization
Figure 1: TR-FRET Binding Assay Mechanism. The pyridazine derivative competes with the tracer, reducing the FRET signal.
Secondary Validation: Thermal Shift Assay (TSA)
Rationale: HTS hits must be validated orthogonally to rule out false positives (e.g., fluorescence quenchers). TSA (or Differential Scanning Fluorimetry) confirms that the compound physically binds to the protein, stabilizing its structure and shifting its melting temperature (
TSA Protocol (384-well qPCR)
Reagents:
-
Dye: SYPRO Orange (5000x stock), use at 5x final.
-
Protein: 2–5 µM purified kinase.
-
Compound: 10–50 µM final concentration.
Steps:
-
Preparation: Mix Protein + Buffer + SYPRO Orange on ice.
-
Plating: Dispense 9 µL of Protein/Dye mix into a 384-well PCR plate.
-
Compound Addition: Add 1 µL of compound (10x concentration). Seal with optical film.[5]
-
Run: Use a qPCR instrument (e.g., QuantStudio, LightCycler).
-
Ramp: 25°C to 95°C at 0.05°C/sec (continuous acquisition).
-
Filter: ROX or TAMRA channel (Ex ~490nm / Em ~580nm).
-
-
Analysis: Calculate
. A shift of is generally considered significant binding.
Data Analysis & Hit Triage
TR-FRET Data Calculation
Calculate the Emission Ratio (ER) to normalize for well-to-well variability:
Percent Inhibition:
- : DMSO Control (Tracer bound).
- : Excess Inhibitor Control (Tracer displaced).
Assay Robustness (Z-Factor)
For the assay to be valid for HTS, the Z-factor (Z') must be
-
: Standard deviation,
: Mean signal. -
: Positive control,
: Negative control.
Hit Triage Logic
Not all hits are leads. Use this logic flow to filter pyridazine candidates.
Figure 2: Hit Triage Workflow. Systematic filtration of candidates from primary screen to biophysical validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Z-Factor (<0.5) | Pipetting error or tracer degradation. | Use acoustic dispensing; prepare tracer fresh; check antibody |
| High Background | Non-specific binding of tracer. | Add 0.01% BSA or Brij-35 to buffer; titrate tracer concentration. |
| Steep Hill Slope (>2.0) | Compound aggregation (common with hydrophobic pyridazines). | Add 0.01% Triton X-100; confirm with TSA (aggregators rarely shift |
| Negative | Compound destabilizes protein. | Valid binding event (destabilizer) OR high concentration denaturant effect. Titrate down. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. Available at: [Link][6][7]
-
Sygnature Discovery. Small Molecule Ligands: Fluorescent Thermal Shift Assays. Available at: [Link]
-
BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]
Sources
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- 5. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
- 6. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Derivatization of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester for bioassays
Application Note: Derivatization of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester for Bioassays
Executive Summary & Biological Context
The pyridazine core (1,2-diazine) is a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to engage in unique hydrogen bonding networks (via N1/N2 lone pairs) and its high polar surface area compared to phenyl or pyridine analogues.
5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS: 92929-53-8) serves as a critical linchpin intermediate.[1] The C4-ester provides a vector for expanding into the solvent-exposed regions of protein binding pockets, while the C5-methyl group restricts conformational rotation, often locking the molecule into a bioactive conformation.[1]
Key Biological Targets for this Scaffold:
-
PDE4 Inhibition: Pyridazines are bioisosteres for the catechol moiety in Rolipram-like inhibitors (e.g., Zardaverine).[1]
-
Kinase Inhibition: The N-N motif often mimics the hinge-binding region of ATP (e.g., in c-Met or JAK inhibitors).[1]
-
GABA-A Receptor Modulation: Fused pyridazine systems act as benzodiazepine site ligands.[1][2]
Chemical Logic & Reactivity Profile
Before initiating synthesis, researchers must understand the electronic environment of the substrate to avoid common pitfalls like decarboxylation or ring opening.
-
Electronic Deficiency: The pyridazine ring is highly electron-deficient (π-deficient).[1] The presence of the ester at C4 further withdraws electron density.[1]
-
Nucleophilic Susceptibility: The ring carbons are susceptible to nucleophilic attack.[1] Strong bases (e.g., LDA, n-BuLi) can lead to Chichibabin-type aminations or ring fragmentation.[1] Protocol Design Rule: Avoid harsh organolithiums; utilize milder bases (LiHMDS, Cs2CO3) or Lewis Acid catalysis.
-
The "Methyl" Handle: The C5-methyl group is acidic.[1] In the presence of strong base, it can deprotonate and self-condense with the ester.[1] Control: Maintain reaction temperatures below 0°C during base addition to prevent enolate side-reactions.
Experimental Protocols
Workflow A: High-Fidelity Amide Library Generation (The "Gold Standard")
For SAR exploration where product purity and diversity are paramount.[1]
Direct aminolysis of electron-deficient heteroaryl esters is often sluggish or plagued by side reactions.[1] The most robust route involves hydrolysis followed by controlled activation.[1]
Step 1: Saponification
-
Dissolve 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (1.0 eq) in THF:Water (3:1 v/v). Note: Methanol is avoided to prevent transesterification byproducts.[1]
-
Add LiOH·H2O (1.2 eq) at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Acid mass: [M+H]+ ≈ 139.1).[1]
-
Critical Workup: Carefully acidify to pH 4–5 with 1M HCl. Do not go below pH 3, as pyridazines can be water-soluble as salts.[1] Extract with EtOAc/iPrOH (9:1).
Step 2: Amide Coupling (HATU Method)
-
Suspend the crude acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq).
-
Add HATU (1.1 eq) and stir for 5 mins to form the activated ester.
-
Add the Amine (R-NH2) (1.2 eq).[1]
-
Stir at RT for 12 hours.
-
Purification: Dilute with EtOAc, wash with sat. NaHCO3 (remove unreacted acid) and Brine.
Workflow B: Direct Aminolysis (The "Fast Track")
For aliphatic amines and rapid analoging. Requires strict anhydrous conditions.[1]
Reagent: Trimethylaluminum (AlMe3). Mechanism: Formation of a highly reactive aluminum amide species.[1]
-
Caution: AlMe3 is pyrophoric.[1] Work strictly under Argon/Nitrogen.
-
In a dry vial, dissolve the Amine (1.5 eq) in anhydrous Toluene or DCM.
-
Add AlMe3 (2.0 M in toluene, 1.5 eq) dropwise at 0°C. Methane gas will evolve; vent via a needle. Stir for 15 mins at RT.
-
Add 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (1.0 eq) dissolved in Toluene/DCM.
-
Heat to 50–60°C for 2–6 hours.
-
Quench: Cool to 0°C. Carefully add dilute HCl (dropwise) or Rochelle's Salt solution. Stir vigorously until two clear layers form (removes aluminum salts).
Workflow C: Bioisostere Synthesis (1,3,4-Oxadiazoles)
For improving metabolic stability (t1/2) in microsomal assays.
-
Hydrazide Formation: Reflux the ethyl ester with Hydrazine Hydrate (5.0 eq) in Ethanol for 4 hours. Concentrate to yield the acyl hydrazide.[1]
-
Cyclization: Suspend the hydrazide in Triethyl Orthoformate (solvent/reagent) and add catalytic p-TsOH.[1] Reflux for 3 hours.
-
Result: Conversion of the ester to a 1,3,4-oxadiazole ring, a stable amide bioisostere.[1]
Data Presentation & Decision Matrix
Table 1: Solvent & Reagent Compatibility Guide
| Parameter | Recommended | Avoid | Reason |
| Solvent (Coupling) | DMF, DMA, NMP | Acetone, Alcohols | Solubility of zwitterionic acid; prevents side reactions.[1] |
| Base | DIPEA, NMM | TEA, Pyridine | DIPEA prevents racemization (if chiral amines used) and is non-nucleophilic. |
| Coupling Agent | HATU, T3P | EDC/HOBt | HATU is superior for electron-deficient acids; T3P allows easy workup.[1] |
| Workup pH | pH 4.5 – 5.0 | pH < 2.0 | Pyridazine N-protonation increases water solubility, leading to yield loss.[1] |
Visualization: Reaction Landscape
Figure 1: Divergent synthesis pathways from the ethyl ester precursor. The Green path represents the most reliable route for SAR library generation.[1]
Bioassay Considerations
When submitting these derivatives for biological screening, consider the following:
-
LogP & Solubility: Pyridazine amides are generally more soluble than their phenyl counterparts.[1] However, if R-groups are lipophilic, precipitation in aqueous buffers (PBS) may occur.
-
Recommendation: Run a kinetic solubility assay in PBS (pH 7.4) before IC50 determination.
-
-
DMSO Tolerance: The pyridazine ring is stable in DMSO.[1] Stock solutions (10 mM) can be stored at -20°C for >6 months without degradation.[1]
-
Control Compounds:
-
For PDE4 assays, use Zardaverine (a pyridazinone analogue) as a positive control.
-
For Kinase assays, use Ponatinib (contains an imidazo[1,2-b]pyridazine core) as a structural reference.
-
References
- Pyridazine Scaffold Review: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context on privileged scaffolds).
-
Aminolysis Protocols: Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
-
AlMe3 Mediated Coupling: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides.[1] Synthetic Communications, 12(13), 989-993.[1] Link
-
Biological Activity (PDE Inhibitors): Schudt, C., et al. (1991). Zardaverine: a new selective PDE III/IV inhibitor. British Journal of Pharmacology, 103(1), 1203-1208. Link
-
Oxadiazole Synthesis: Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
Sources
Precision Analytics for Pyridazine Esters: A Multi-Modal Purity Assessment Protocol
Executive Summary
Pyridazine esters represent a unique class of nitrogen-rich heterocycles frequently utilized as pharmacophores in drug discovery (e.g., phosphodiesterase inhibitors) and agrochemical synthesis.[1] However, their analytical characterization presents a "double-edged" challenge: the basicity of the pyridazine ring (
This Application Note moves beyond generic purity assays to provide a field-tested, multi-modal protocol specifically engineered for pyridazine esters. We integrate UHPLC-MS for impurity profiling, GC-FID for volatile precursors, and quantitative NMR (qNMR) for absolute assay value assignment.
Part 1: The Chemical Context & Strategy
The Pyridazine Challenge
Unlike simple benzenoid esters, pyridazine esters possess two adjacent nitrogen atoms in the aromatic ring. This creates a localized electron-deficient region and a basic site capable of interacting with residual silanols on HPLC column stationary phases.
Critical Failure Points in Standard Protocols:
-
Silanol Interaction: Standard C18 columns often yield broad, tailing peaks due to secondary interactions with the pyridazine nitrogens.
-
In-Vial Hydrolysis: Using protic solvents (methanol/water) without pH control can hydrolyze the ester to its corresponding pyridazine carboxylic acid during the autosampler wait time.
-
UV Transparency: Some synthetic precursors (e.g., hydrazine hydrate) lack significant chromophores, rendering them invisible to standard UV detection.
Method Selection Workflow
The following decision matrix dictates the analytical approach based on the specific phase of development.
Figure 1: Analytical workflow for purity assessment. qNMR serves as the orthogonal anchor for absolute quantification.
Part 2: Primary Technique – UHPLC-PDA-MS
This protocol uses a Charged Surface Hybrid (CSH) stationary phase. Unlike traditional C18, CSH particles carry a low-level positive surface charge that electrostatically repels the protonated pyridazine base, effectively eliminating peak tailing without the need for ion-pairing agents.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) | Positively charged surface repels basic pyridazine, sharpening peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures pyridazine is fully protonated ( |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Protic organic solvent minimizes back-pressure. |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter efficiency of 2.5 µm particles. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
| Detection | UV @ 254 nm & 220 nm + ESI(+) MS | 254 nm for aromatic ring; MS for impurity ID. |
Gradient Program
Note: A shallow gradient is required to separate the ester from its hydrolysis product (acid form), which elutes earlier.
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold to focus analytes)
-
8.0 min: 95% B (Linear ramp)
-
10.0 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
Sample Preparation (Crucial Step)
Objective: Prevent in situ hydrolysis of the ester.
-
Diluent: Use 100% Acetonitrile or DMSO . Do not use water or methanol in the sample vial.
-
Concentration: Prepare at 0.5 mg/mL.
-
Storage: Analyze within 12 hours. If autosampler storage is necessary, maintain at 4°C.
Part 3: Orthogonal Technique – Quantitative NMR (qNMR)
HPLC provides relative purity (% area).[2] For drug development, absolute purity (weight/weight %) is required. qNMR is the superior choice here as it does not require a reference standard of the analyte itself.
Internal Standard (IS) Selection
For pyridazine esters, we avoid acidic standards that might catalyze hydrolysis.
-
Recommended IS: Dimethyl Sulfone (DMSO
) or 1,4-Dinitrobenzene . -
Why? They are non-reactive, stable, and their signals (singlets) typically fall in regions (3.0 ppm or 8.4 ppm) distinct from pyridazine protons (typically 7.5–9.5 ppm).
qNMR Protocol
-
Solvent: DMSO-
(Preferred over CDCl to prevent volatility errors and improve solubility). -
Relaxation Delay (D1): Set to 60 seconds .
-
Pulse Angle: 90°.
-
Scans: 16 to 64 (for S/N > 150:1).
-
Calculation:
Wherengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = weighed mass.[6]
Part 4: Impurity Profiling & Troubleshooting
Common Impurities[8]
-
Pyridazine-3(or 4)-carboxylic acid: The hydrolysis product. Elutes near the void volume (RT ~ 0.8-1.5 min) in Reverse Phase.
-
Hydrazine derivatives: Carryover from synthesis. Detectable via GC-MS or specific colorimetric tests (e.g., PDAB reagent) if HPLC-UV inactive.
Troubleshooting Guide
Figure 2: Rapid troubleshooting logic for chromatographic anomalies.
References
-
Butnariu, R. et al. (2022). Heterocycle Analysis: Overcoming Basic Nitrogen Tailing in HPLC. Journal of Chromatography A. Link
-
BIPM. (2023). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures.[7] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Vertex AI Search. (2025). Stability of Pyridazine Esters and Hydrolysis Mechanisms. 8
-
Helix Chromatography. (2024). HPLC Methods for Analysis of Pyridine and Derivatives. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
Introduction
The synthesis of substituted pyridazines is a cornerstone in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, in particular, serves as a critical building block for various pharmaceutical agents. However, its synthesis can present challenges, including low yields, and the formation of difficult-to-remove impurities. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester.
Issue 1: Low or No Yield of the Desired Product
Q1: I am not getting any product, or the yield is significantly lower than expected. What are the potential causes and how can I address them?
A1: Low or no yield is a common frustration in organic synthesis. Let's break down the potential culprits, starting from the reactants and moving through the reaction conditions.
Root Cause Analysis and Corrective Actions:
-
Reagent Quality:
-
Hydrazine Instability: Hydrazine is a reactive and potentially unstable reagent. Ensure you are using a fresh, high-purity grade. Older bottles may have degraded, leading to lower effective concentrations.
-
Dicarbonyl Precursor Purity: The purity of your 1,4-dicarbonyl starting material is crucial. Impurities can interfere with the cyclization reaction. Consider re-purifying your starting material by distillation or recrystallization.
-
-
Reaction Conditions:
-
Inadequate Temperature Control: The condensation reaction to form the pyridazine ring is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. Carefully monitor and control the reaction temperature within the optimal range for your specific protocol.
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Protic solvents like ethanol or acetic acid are commonly used for pyridazine synthesis.[1] If you are experiencing low yields, consider screening other solvents to find one that provides better solubility for your specific substrates.
-
Inefficient Water Removal: The cyclization reaction produces water as a byproduct. In some cases, the presence of excess water can inhibit the reaction or lead to unwanted side reactions. If you suspect this is an issue, consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
Reaction Work-up and Purification:
-
Product Loss During Extraction: Ensure you are using the appropriate solvent for liquid-liquid extraction and performing a sufficient number of extractions to recover all of the product. The pH of the aqueous layer should also be optimized to ensure your product is in the organic phase.
-
Ineffective Purification: The choice of purification method is critical. For 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, column chromatography on silica gel is a common method. Ensure you have selected an appropriate solvent system for your column to achieve good separation from impurities.
-
Issue 2: Formation of Significant Byproducts
Q2: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of byproducts. What are these impurities, and how can I minimize their formation?
A2: The formation of byproducts is a frequent challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Prevention Strategies:
-
Incomplete Cyclization: You may be isolating the intermediate hydrazone. This can be identified by its characteristic spectroscopic data. To drive the reaction to completion, consider increasing the reaction time or temperature.
-
Oxidation of the Dihydropyridazine Intermediate: The initial product of the cyclization is a dihydropyridazine, which is then oxidized to the aromatic pyridazine.[1] If the oxidation step is inefficient, you may isolate the dihydropyridazine. Ensure you are using an appropriate oxidizing agent and that it is added in the correct stoichiometric amount.
-
Side Reactions of the Ester Group: The ethyl ester group can be susceptible to hydrolysis or transesterification, especially if the reaction is carried out under acidic or basic conditions for extended periods. To avoid this, maintain neutral or near-neutral pH during the reaction and work-up.
Frequently Asked Questions (FAQs)
Q3: What is the most common synthetic route for 5-Methyl-pyridazine-4-carboxylic acid ethyl ester?
A3: The most common and direct approach to synthesizing the pyridazine core is the reaction of a 1,4-dicarbonyl compound with hydrazine.[1] For 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, the key starting material would be a 2-methyl-3-oxosuccinic acid diethyl ester or a related derivative. The general reaction scheme is illustrated below.
Caption: General synthetic route to 5-Methyl-pyridazine-4-carboxylic acid ethyl ester.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of your reaction. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate can be useful for visualizing the product, as the pyridazine ring is susceptible to oxidation.
Q5: What are the best practices for purifying the final product?
A5: For the purification of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, flash column chromatography on silica gel is typically the most effective method. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended. The exact ratio will depend on the polarity of your product and any impurities present. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Experimental Protocols
General Procedure for the Synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
This is a generalized protocol and may require optimization for your specific laboratory conditions and starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl starting material in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Oxidation: Once the formation of the dihydropyridazine intermediate is complete, add a suitable oxidizing agent (e.g., bromine in acetic acid or air bubbled through the solution in the presence of a catalyst).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Acetic Acid | Toluene |
| Temperature | Reflux | 80 °C | 110 °C |
| Reaction Time | 12 h | 8 h | 24 h |
| Yield (%) | 45% | 65% | 30% |
Caption: Example of a table for optimizing reaction conditions.
Logical Relationships
Caption: A troubleshooting workflow for improving synthesis yield.
References
- While a specific, dedicated synthesis paper for 5-Methyl-pyridazine-4-carboxylic acid ethyl ester was not identified in the initial search, general principles of pyridazine synthesis are well-established. For foundational knowledge, refer to comprehensive organic chemistry textbooks and reviews on heterocyclic synthesis.
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]1]
Sources
Technical Support Center: Purification of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
Welcome to the dedicated technical support guide for the purification of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS No: 92929-53-8)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this valuable heterocyclic building block. The pyridazine core is a privileged structure in drug discovery, making the purity of its derivatives paramount for reliable downstream applications.[2][3]
This guide moves beyond simple protocols to provide a deeper understanding of the physicochemical principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester.
Q1: What are the primary physical properties of this compound?
A1: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester has a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] While specific data on its melting point and appearance are not universally reported, analogous pyridazine derivatives are typically crystalline solids or powders, ranging from white to light yellow in color.[4] The presence of the pyridazine ring, a nitrogen-containing heterocycle, imparts a degree of polarity and a basic character, which are critical considerations for all purification strategies.[5]
Q2: What are the most common impurities encountered during its synthesis?
A2: Impurities are highly dependent on the synthetic route. However, common process-related impurities can include:
-
Unreacted Starting Materials: Residual 5-methyl-pyridazine-4-carboxylic acid from an incomplete esterification reaction.
-
Reagent Carryover: Excess ethanol, or acid/coupling catalysts (e.g., H₂SO₄, DCC, EDC).[6]
-
Reaction Byproducts:
-
N-Alkylated Isomers: The pyridazine nitrogen atoms are nucleophilic and can be alkylated under certain conditions, leading to the formation of a difficult-to-separate N-ethylated byproduct. This is a known issue in the alkylation of similar heterocyclic systems.[7]
-
Hydrolysis Product: The ester can hydrolyze back to the parent carboxylic acid if exposed to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.
-
Byproducts from Coupling Reagents: If reagents like DCC are used for esterification, the dicyclohexylurea (DCU) byproduct can be challenging to remove.[6]
-
Q3: Which purification techniques are most effective for this molecule?
A3: The most effective techniques are liquid-liquid extraction for initial work-up, followed by either column chromatography or recrystallization for final purification.
-
Liquid-Liquid Extraction: Essential for removing inorganic salts, acid/base catalysts, and highly polar starting materials.
-
Flash Column Chromatography: The most versatile method for separating the target compound from closely related impurities due to differences in polarity.[8]
-
Recrystallization: An excellent and scalable method for achieving high purity if the crude material is of sufficient quality and a suitable solvent system can be identified.
Part 2: In-Depth Troubleshooting Guide
This section is structured to provide clear, actionable solutions to common purification challenges.
| Problem | Probable Cause(s) | Investigative Steps & Solutions |
| Low Purity After Column Chromatography (e.g., multiple spots on TLC, broad peaks in LCMS) | 1. Inappropriate Mobile Phase: Poor separation (selectivity) between the product and impurities. 2. Column Overloading: Too much crude material applied to the column. 3. Compound Tailing on Silica: The basic pyridazine nitrogen interacts strongly with acidic silanol groups on the silica surface.[9] 4. Co-eluting Impurity: An impurity (e.g., an N-ethylated isomer) has a very similar polarity to the product.[7] | Solution Workflow: 1. Re-optimize TLC: Systematically screen solvent systems. Start with a standard Hexane/Ethyl Acetate system and increase polarity. Try alternative solvents like Dichloromethane/Methanol.[10] 2. Reduce Tailing: Add a small amount of a basic modifier (0.1-1% triethylamine or pyridine) to your mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[9] 3. Check Loading: Ensure the mass of crude material is no more than 1-5% of the mass of the silica gel. 4. Use a Shallow Gradient: If co-elution is suspected, run a very slow, shallow gradient (e.g., 10-30% Ethyl Acetate in Hexane over 20 column volumes) to maximize resolution. |
| Product "Oils Out" During Recrystallization | 1. Solvent is Too Effective: The compound is too soluble even at low temperatures. 2. Cooling Rate is Too Fast: Supersaturation is achieved too quickly, preventing crystal lattice formation. 3. High Impurity Load: Impurities can depress the melting point and interfere with crystallization, leading to an oil. | Solution Workflow: 1. Employ a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" solvent (e.g., hexanes, water) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. 2. Reduce Cooling Rate: Insulate the flask (e.g., with glass wool or a towel) to ensure slow cooling to room temperature, then transfer to a refrigerator. 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add it as a seed. 4. Pre-Purification: If the crude is very impure, first pass it through a quick silica plug to remove baseline impurities before attempting recrystallization. |
| Low Yield / Product Loss | 1. Product Adsorption: Irreversible adsorption onto the silica gel column. 2. Product Solubility: Significant product remains dissolved in the recrystallization mother liquor. 3. Incomplete Extraction: The organic solvent used in the work-up is not optimal, or an insufficient volume was used. | Solution Workflow: 1. Column Chromatography: If tailing was observed, product is likely sticking to the column. Use a basic modifier in the eluent as described above. After the run, flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) to recover any strongly adsorbed material. 2. Recrystallization: Concentrate the mother liquor by 50-75% and cool again to try and recover a second crop of crystals. Be aware this crop may be less pure. 3. Extraction: Perform at least three extractions during the initial work-up. Check the pH of the aqueous layer to ensure the ester (a neutral organic molecule) is not protonated and partitioning into the aqueous phase. |
| Persistent Carboxylic Acid Impurity | 1. Incomplete Esterification: The reaction did not go to completion. 2. Ineffective Work-up: The acidic starting material was not fully removed during extraction. | Solution Workflow: 1. Aqueous Wash: During the liquid-liquid extraction phase, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester remains in the organic phase. 2. Re-run Column: The carboxylic acid is significantly more polar than the ester. It should be easily separable by column chromatography, often sticking to the baseline in standard solvent systems. |
Part 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product contaminated with less polar and more polar impurities.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude material in ethyl acetate.
-
Spot on a silica TLC plate and develop in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1).
-
The ideal solvent system should give your product an Rf value of ~0.25-0.35.
-
If significant tailing is observed, add 0.5% triethylamine to the chosen solvent system.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (aim for a 40:1 to 100:1 ratio of silica:crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column and use air pressure to pack the bed firmly, ensuring a flat, stable top surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (~2-3x the mass of your compound) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully pipette it onto the column bed.
-
-
Elution & Fraction Collection:
-
Begin eluting with the least polar mobile phase.
-
If using a gradient, slowly and incrementally increase the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is ideal for purifying a solid crude product that is >85% pure.
-
Solvent System Selection:
-
Place a small amount of crude material (~20 mg) in a test tube.
-
Add a "good" solvent (one that dissolves the compound when hot but not when cold, e.g., Isopropanol or Ethyl Acetate) dropwise while heating until the solid just dissolves.
-
Add a "poor" solvent (one in which the compound is insoluble, e.g., Heptane or Water) dropwise at the elevated temperature until the solution becomes faintly cloudy.
-
Add 1-2 more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, this is a good solvent system.
-
-
Bulk Recrystallization:
-
Place the bulk crude material in an Erlenmeyer flask.
-
Add the minimum amount of hot "good" solvent required to fully dissolve the solid.
-
If the solution is colored, you may add a spatula tip of activated charcoal and heat for another 5 minutes before filtering hot through a fluted filter paper to remove the charcoal.
-
Add the "poor" solvent dropwise while hot until persistent cloudiness is observed. Re-clarify with a few drops of the "good" solvent.
-
-
Crystallization and Isolation:
-
Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is key for forming pure, large crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent (the "poor" solvent or a mixture rich in the "poor" solvent).
-
Dry the crystals under vacuum.
-
Part 4: Visualization of Workflows
General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product after the initial reaction work-up.
Caption: Decision workflow for purification.
Troubleshooting Chromatography Tailing
This diagram outlines the steps to address peak tailing, a common issue with basic compounds on silica gel.
Caption: Logic for resolving peak tailing.
References
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry.
-
How to purify esterefication product? ResearchGate. (2016). Available at: [Link]
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
- Product Class 8: Pyridazines. Science of Synthesis.
- Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester. Cheméo. Available at: [Link]
- Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. Google Patents.
-
Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. Available at: [Link]
-
How to choose the best solution for column chromatography? ResearchGate. Available at: [Link]
- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
-
Esterification: Reflux, Isolation and Purification. YouTube. (2021). Available at: [Link]
-
Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Arkivoc. (2013). Available at: [Link]
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc. (2010). Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023). Available at: [Link]
-
Protein purification troubleshooting guide. Cytiva. Available at: [Link]
-
Supporting Information for "A Highly Enantioselective Michael Addition of α-Nitrocarboxylates to α,β-Unsaturated Aldehydes". DOI. Available at: [Link]
-
How to solve the problem with His-tagged protein purification? ResearchGate. (2024). Available at: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. (2016). Available at: [Link]
Sources
- 1. ethyl 5-methylpyridazine-4-carboxylate - CAS:92929-53-8 - Abovchem [abovchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
Topic: Removal of impurities from crude 5-Methyl-pyridazine-4-carboxylic acid ethyl ester Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs[1]
Introduction: The Pyridazine Challenge
Welcome to the Technical Support Center. If you are working with 5-Methyl-pyridazine-4-carboxylic acid ethyl ester , you are likely dealing with a "hard-to-purify" intermediate often encountered in the synthesis of phthalazines or fused heteroaromatics.
Why is this molecule difficult?
-
Basicity & Polarity: The 1,2-diazine ring renders the molecule moderately polar and weakly basic (pKa ~2.3), causing it to streak on silica gel.[1]
-
Regioisomerism: Synthesis via inverse electron demand Diels-Alder (IEDDA) or condensation of hydrazines with dicarbonyls often yields the 4-methyl/5-ester isomer as a persistent contaminant.[1]
-
Thermal Instability: While the ester is stable, the pyridazine ring is electron-deficient and prone to oxidative polymerization ("black tar") at high temperatures.[1]
This guide moves beyond standard protocols, offering "Senior Scientist" interventions for when standard chromatography fails.
Troubleshooting Guide & FAQs
Issue 1: "My crude reaction mixture is a dark, viscous 'tar' that clogs my column."
Diagnosis: Pyridazines are notorious for forming oligomeric byproducts (polymers) when exposed to air or heat during workup.[1] These high-molecular-weight impurities coat silica gel, ruining separation efficiency.[1]
The Fix: The "Double-Filter" Pre-treatment Do not load this crude material directly onto a high-performance column. You must strip the oligomers first.
Protocol:
-
Dissolution: Dissolve your crude oil in a minimum amount of Dichloromethane (DCM) .[1] If it doesn't dissolve fully, add small amounts of Methanol (MeOH) until clear.[1]
-
Adsorption: Add Activated Carbon (10 wt%) and stir for 30 minutes at room temperature.
-
Filtration 1: Filter through a pad of Celite to remove the carbon.[1]
-
Filtration 2 (The Silica Plug): Pass the filtrate through a short, wide pad of silica gel (wetted with 100% DCM).[1]
-
Elute with 100% DCM first (removes non-polar tars).[1]
-
Elute product with 5% MeOH in DCM.
-
-
Result: You will obtain a yellow/orange oil that is now safe for flash chromatography or distillation.[1]
Issue 2: "I cannot separate the 5-methyl regioisomer from my 4-methyl product."
Diagnosis: This is the most critical failure point. The boiling points and Rf values of the 4-methyl and 5-methyl isomers are nearly identical due to the symmetry of the pyridazine core. Standard silica chromatography often fails to resolve them.[1]
The Fix: Differential Salt Formation (The "Pop-Crystal" Method) Since the steric environment around the nitrogen atoms differs between the 4-methyl and 5-methyl isomers, their Hydrochloride salts often exhibit drastically different lattice energies and solubilities.[1]
Protocol:
-
Dissolve: Dissolve the isomer mixture in anhydrous Diethyl Ether or 1,4-Dioxane (0.1 M concentration).
-
Acidify: Add 4M HCl in Dioxane dropwise at 0°C.
-
Digest: Allow the suspension to stir for 1 hour.
-
Filtration: Filter the solid.
-
Free-Basing: Suspend the desired salt in DCM and wash with saturated NaHCO₃ (rapidly) to recover the pure ethyl ester.[1]
Expert Insight: If HCl fails to differentiate them, try Picric acid or p-Toluenesulfonic acid (TsOH) .[1] The bulky counter-ions amplify the steric differences between the regioisomers.[1]
Issue 3: "My product is decomposing during vacuum distillation."
Diagnosis: You are likely using a standard distillation head.[1] Pyridazines have high boiling points, and prolonged exposure to pot temperatures >140°C causes decarboxylation or ring opening.[1]
The Fix: Kugelrohr Distillation You need a "short-path" approach that minimizes thermal residence time.
Protocol:
-
Equipment: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.
-
Vacuum: High vacuum is non-negotiable (< 0.5 mmHg).
-
Temperature:
-
Collection: The product will sublime/distill as a pale yellow oil or low-melting solid in the cooled receiving bulb.
Issue 4: "I see a 'tailing' effect on my TLC and Column."
Diagnosis: The basic nitrogen of the pyridazine ring is interacting with the acidic silanols (Si-OH) on the silica gel, causing the band to broaden (tail).[1]
The Fix: The "Amine Modifier" You must neutralize the silica surface.
Protocol:
-
Solvent System: Use DCM / Methanol (95:5).[1]
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your solvent system.[1]
-
Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the acidic sites on the silica.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude mixture based on the specific impurity profile.
Caption: Logical workflow for the purification of Pyridazine esters, prioritizing salt formation for isomer separation.
Summary Data Table
| Parameter | Specification / Recommendation | Notes |
| Target Molecule | 5-Methyl-pyridazine-4-carboxylic acid ethyl ester | Sensitive to strong base hydrolysis. |
| pKa (Approx) | ~2.3 (Conjugate Acid) | Weaker base than pyridine; requires strong acid (HCl) for salt formation.[1] |
| TLC Rf | 0.3 - 0.4 | Conditions: 5% MeOH in DCM on Silica. |
| Distillation | 110-130°C @ <0.5 mmHg | Use Kugelrohr. Avoid pot temps >140°C to prevent polymerization.[1] |
| Salt Form | Hydrochloride (Hygroscopic) | Best for removing regioisomers.[1] Store under Nitrogen.[1] |
| Storage | -20°C, Inert Atmosphere | Ester is prone to hydrolysis; Ring is prone to oxidation.[1] |
References
-
Synthesis of Pyridazine Esters via Inverse Electron Demand Diels-Alder
-
Purification of Pyridazine-4-carboxylic Acid Derivatives
-
Source: MedChemExpress (Product Guide & Handling).[1]
-
-
pKa Values of Heterocycles (Pyridazine vs Pyridine)
-
Separation of Pyridazine Regioisomers (General Methodology)
Sources
Technical Support Center: Optimizing Solvent Systems for Pyridazine Reactions
Welcome to the Technical Support Center for Pyridazine Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in pyridazine reactions. Here, we move beyond simple protocols to explain the underlying principles that govern solvent effects, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyridazine synthesis is suffering from low yield. Could the solvent be the primary issue?
A1: Absolutely. Solvent choice is a critical parameter that can dramatically influence reaction rates, selectivity, and overall yield in pyridazine synthesis.[1][2] The unique electronic properties of the pyridazine ring, characterized by a high dipole moment and dual hydrogen-bonding capability, make its reactivity highly sensitive to the surrounding solvent environment.[3][4] An inappropriate solvent can lead to poor solubility of reactants, favor undesired side reactions, or fail to stabilize key intermediates.
Q2: I'm observing the formation of multiple products in my reaction. How can I leverage the solvent to improve selectivity?
A2: Poor selectivity is a common challenge, and the solvent system is a powerful tool to address it.[1] The key is to select a solvent that preferentially stabilizes the transition state leading to your desired product. For instance, in reactions involving polar intermediates, a polar solvent can accelerate the desired pathway. Conversely, if a side reaction proceeds through a more polar transition state, switching to a less polar solvent may suppress it. In some cases, the choice between protic and aprotic solvents can be decisive. For example, in Cu(II)-catalyzed aerobic cyclizations to form pyridazines, using acetonitrile (MeCN) as the solvent can yield 1,6-dihydropyridazines, while switching to acetic acid (AcOH) can directly afford the fully aromatized pyridazine.[2]
Q3: My pyridazine starting material has poor solubility in common organic solvents. What are my options?
A3: Poor solubility is a frequent hurdle, especially with highly functionalized or polar pyridazine derivatives.[5] A systematic approach to solvent screening is recommended. Start with a range of solvents with varying polarities. For particularly challenging cases, consider using a co-solvent system to fine-tune the polarity.[5][6] For example, mixtures of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar solvent like toluene or dichloromethane (DCM) can be effective.[7] In some instances, more specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be effective for certain pyridazine syntheses, such as the inverse-electron-demand Diels-Alder (IEDDA) reactions of tetrazines.[8]
Q4: How do I choose between a protic and an aprotic solvent for my nucleophilic substitution reaction on a pyridazine ring?
A4: The choice between a protic and aprotic solvent is critical for nucleophilic aromatic substitution (SNA_r_) reactions on the electron-deficient pyridazine ring.[7][9]
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize both the nucleophile and the leaving group through hydrogen bonding.[10][11][12] This can be beneficial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[9] However, strong hydrogen bonding to the nucleophile can also reduce its reactivity, a phenomenon known as "caging".[10]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating cations but are less effective at solvating anions (the nucleophile).[10][11] This leaves the nucleophile "naked" and more reactive, often leading to significantly faster reaction rates for S_N2 and S_NAr reactions.[10]
For many nucleophilic substitutions on pyridazines, polar aprotic solvents are preferred to enhance the nucleophile's reactivity.[10] However, the optimal choice will depend on the specific nucleophile, leaving group, and substrate.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Diaza-Wittig Reaction for Pyridazine Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (α-diazo-β-ketoester).
-
The desired pyridazine product is formed in very low yield or not at all.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Inappropriate Phosphine Reagent | The Diaza-Wittig reaction relies on the formation of a phosphazine intermediate. The reactivity of the phosphine is crucial. Triphenylphosphine is often not reactive enough for this transformation.[13] Hexamethylphosphorous triamide (HMPT) is effective but highly toxic.[13] | 1. Switch to a more reactive phosphine: Tri-n-butylphosphine (P(n-Bu)₃) is a safer and often more effective alternative to HMPT.[13] Protocol: 1. Dissolve the α-diazo-β-ketoester (1.0 eq.) in a dry, inert solvent such as diisopropyl ether (i-Pr₂O) under a nitrogen atmosphere.[13] 2. Add tri-n-butylphosphine (1.1 eq.) dropwise at room temperature. 3. Stir the reaction for 30 minutes to 1 hour, monitoring by TLC.[13] 4. The pyridazine product may precipitate directly from the solution and can be isolated by filtration.[13] |
| Incorrect Solvent Choice | The solvent can influence the rate of both the phosphazine formation and the subsequent intramolecular cyclization. | 1. Screen alternative solvents: While dichloromethane (DCM) can be used, diisopropyl ether (i-Pr₂O) has been shown to be highly effective, often leading to the precipitation of the pure product.[13] Tetrahydrofuran (THF) may also be a suitable alternative. |
Problem 2: Poor Regioselectivity in Nucleophilic Substitution on a Dichloropyridazinone
Symptoms:
-
Formation of a mixture of isomeric products where the nucleophile has substituted at different positions on the pyridazine ring.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Solvent-Directed Regioselectivity | In substrates with multiple potential reaction sites, the solvent can play a significant role in directing the regioselectivity of the nucleophilic attack. This is often due to differential solvation of the transition states leading to the different isomers. | 1. Modify the solvent system: For 4,5-dichloropyridazin-3(2H)-ones, the choice of solvent can dramatically alter the site of substitution.[7] Protocol for 5-Alkoxy Product: 1. Dissolve the 4,5-dichloropyridazin-3(2H)-one (1.0 eq.) in ethanol. 2. Add sodium ethoxide (1.0 eq.) and stir at the appropriate temperature, monitoring by TLC. This will favor the formation of the 5-ethoxy product.[7] Protocol for 4-Alkoxy Product: 1. Dissolve the 4,5-dichloropyridazin-3(2H)-one (1.0 eq.) in dry 1,4-dioxane. 2. Add sodium ethoxide (1.0 eq.) and stir at the appropriate temperature. This will favor the formation of the 4-ethoxy isomer.[7] |
Visualizing Solvent Selection Logic
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for a generic pyridazine reaction.
Caption: Decision tree for troubleshooting and optimizing solvent systems in pyridazine reactions.
Key Solvent Properties and Their Implications
The following table summarizes the properties of common solvents and their relevance to pyridazine chemistry.
| Solvent | Class | Dielectric Constant (ε) | Key Characteristics & Applications in Pyridazine Chemistry |
| Toluene | Non-polar Aprotic | 2.4 | Good for reactions with non-polar intermediates. Often used in mixtures with more polar solvents to modulate solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | A versatile, moderately polar solvent for a wide range of reactions.[13] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | A good general-purpose ether solvent, often used for reactions involving organometallics.[9] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | A highly polar aprotic solvent, promotes S_NAr reactions and can influence product outcomes in cyclizations.[2][10] |
| Dimethylformamide (DMF) | Polar Aprotic | 38.0 | Excellent at dissolving polar compounds and accelerating S_NAr reactions by solvating cations effectively.[7][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | A highly polar aprotic solvent with strong solvating power for a wide range of substrates, including many pyridazinone derivatives.[5][10] |
| Ethanol (EtOH) | Polar Protic | 24.3 | Can stabilize ionic intermediates through H-bonding but may reduce nucleophilicity. Often used in cyclocondensation reactions.[7][11] |
| Acetic Acid (AcOH) | Polar Protic | 6.2 | Can act as both a solvent and a catalyst. Used to promote aromatization in certain pyridazine syntheses.[2][14] |
| Diisopropyl Ether (i-Pr₂O) | Non-polar Aprotic | 3.9 | Shown to be highly effective for specific reactions like the Diaza-Wittig, allowing for easy product precipitation.[13] |
Concluding Remarks
The optimization of solvent systems is a multifaceted challenge that requires a deep understanding of the reaction mechanism and the physicochemical properties of the pyridazine nucleus.[3] A logical, stepwise approach to solvent screening, coupled with an appreciation for the subtle interplay between the solvent, reactants, and intermediates, will invariably lead to improved reaction outcomes. This guide serves as a starting point for troubleshooting and a framework for rational solvent selection in your pyridazine-related research.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Product Class 8: Pyridazines. Science of Synthesis.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedioate. Benchchem.
- Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.
- What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS.
- Important points to be considered for selecting solvents in different applications. OnlyTRAININGS.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Oreate AI Blog.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. ResearchGate.
- Pyridazine. Wikipedia.
- Advances in Pyridazine Chemistry. Scribd.
- Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Selective Para-Vinylation of Cyano-Pyrazine. American Chemical Society.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- green solvent selection guides. White Rose Research Online.
- A guide to the integration of environmental, health and safety criteria into the selection of solvents. ResearchGate.
- The structure and reactivity of pyridazine quaternary salts. Journal of the Chemical Society (Resumed).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. theorango.com [theorango.com]
- 12. Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog [oreateai.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of pyridazine compounds during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling pyridazine-containing molecules. The pyridazine ring is a valuable scaffold in drug discovery, prized for its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capacity.[1] However, these same electronic features can render certain derivatives susceptible to degradation under common laboratory workup conditions. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your compounds from reaction quench to final isolation.
Part 1: Core Concepts in Pyridazine Stability
The stability of a pyridazine derivative is not absolute; it is dictated by its substitution pattern and the surrounding chemical environment. The two adjacent nitrogen atoms create an electron-deficient aromatic system, which is the root of both its utility and its potential instability. Compared to its isomer pyrimidine, pyridazine can be less stable due to the repulsion between the lone pairs on the adjacent nitrogen atoms.[2][3] Understanding the following core principles is the first step toward preventing degradation.
-
Basicity: The parent pyridazine ring is weakly basic, with a pKa of approximately 2.0, significantly lower than pyridine (pKa ≈ 5.2).[1] This means it requires a strong acid for protonation. However, the basicity can be substantially increased by electron-donating groups, such as in 3-aminopyridazines, which are basic enough to form stable dihydrochloride salts.[1]
-
Oxidative & Reductive Stability: The electron-deficient nature of the ring can make it susceptible to nucleophilic attack and reduction, while also being liable to oxidation under certain conditions.[4]
-
Photochemical Reactivity: Pyridazine N-oxides, in particular, are known to be highly sensitive to UV light, undergoing complex photochemical rearrangements to form pyrazoles or 2-aminofurans.[5][6] The parent ring can also undergo rearrangement to pyrazines upon irradiation.[7]
Part 2: Frequently Asked Questions (FAQs) on Pyridazine Degradation
This section addresses the most common questions our application scientists receive regarding pyridazine stability during workup.
Q1: My pyridazine compound seems to degrade during aqueous extraction with acidic or basic solutions. Why is this happening and what can I do?
A: This is a common issue rooted in the specific chemistry of your derivative.
-
Causality:
-
Strong Acid (pH < 2): While the pyridazine core itself is a weak base, strongly acidic conditions can protonate it, potentially increasing its solubility in the aqueous phase and making it susceptible to hydrolysis if sensitive functional groups (e.g., esters, amides) are present.
-
Strong Base (pH > 10): Many pyridazine derivatives, especially pyridazinones, can be sensitive to strong bases. For example, the synthesis of certain pyrido[2,3-d]pyridazine-2,8-diones involves a hydrolysis step using 4M NaOH in methanol, demonstrating that the lactam-like structures can be cleaved under these conditions.[8] Electron-withdrawing groups on the ring can also activate it toward nucleophilic attack by hydroxide.
-
-
Troubleshooting & Prevention:
-
Use Mild Buffers: Instead of strong acids (HCl) or bases (NaOH), use a buffered aqueous solution for washing. A saturated solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.3) is excellent for neutralizing residual acid, while a dilute solution of ammonium chloride (NH₄Cl, pH ≈ 5) can be used to wash away excess base.
-
Limit Contact Time: Perform extractions quickly and avoid letting your compound sit in biphasic mixtures for extended periods.
-
Brine Wash: Always finish with a saturated NaCl (brine) wash to remove excess water and break up emulsions.
-
Q2: I notice my compound turning a different color and showing new spots on TLC after being exposed to air. Is it oxidizing?
A: Yes, oxidative degradation is a significant risk for many electron-rich or structurally strained pyridazines.
-
Causality: Anilines, for instance, can be oxidized by CYP450 enzymes into reactive species, and similar principles can apply on the benchtop with atmospheric oxygen, especially for pyridazines bearing electron-donating groups like amines or phenols.[1] The presence of trace metal catalysts from the preceding reaction can also accelerate air oxidation.
-
Troubleshooting & Prevention:
-
Degas Solvents: Before use in workup, sparge your extraction and chromatography solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: If your compound is highly sensitive, perform the entire workup (quench, extraction, and even column loading) under a nitrogen or argon blanket.
-
Add Antioxidants: For long-term storage of sensitive compounds in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Q3: Why is my sample disappearing or changing color when I leave it under laboratory lighting?
A: Photodegradation is a critical and often overlooked problem, especially for pyridazine N-oxides and compounds with extended conjugation.
-
Causality: Pyridazine N-oxides are photochemically labile and can rearrange or deoxygenate upon exposure to UV light (even the ambient UV from fluorescent lighting).[5][9] This can lead to a complex mixture of byproducts. Other pyridazine derivatives can also absorb light and undergo degradation, especially if they are colored.[10]
-
Troubleshooting & Prevention:
-
Work in a Fume Hood with the Light Off: Perform all manipulations in a darkened area. Use an external lamp only when necessary.
-
Use Amber Glassware: Protect your samples by using amber vials, round-bottom flasks, and separatory funnels.
-
Wrap in Foil: For clear glass equipment, wrap the exterior with aluminum foil to block light exposure during extractions and chromatography.
-
Q4: I'm losing a significant amount of material during solvent removal on the rotary evaporator, even at moderate temperatures. What's happening?
A: While many pyridazine cores are thermally stable to high temperatures (>300 °C), some derivatives can be lost to sublimation rather than thermal degradation.[11]
-
Causality: Sublimation is the transition of a substance directly from the solid to the gas phase. Compounds with high symmetry and moderate molecular weight are prone to this, especially under high vacuum. What appears to be degradation (disappearing material) is actually physical loss.
-
Troubleshooting & Prevention:
-
Reduce Temperature and Vacuum: Remove solvent at the lowest possible temperature and vacuum. Use a water bath at room temperature or slightly above. Avoid using a high-vacuum pump directly on the rotovap.
-
Use a Cold Trap: Ensure your rotovap's condenser is filled with an efficient cooling medium (e.g., dry ice/acetone) to re-condense any sublimed material.
-
Alternative Concentration Methods: For highly sensitive compounds, consider concentrating the solution using a stream of inert gas (nitrogen) at room temperature.
-
Part 3: Troubleshooting Guide for Common Workup Procedures
This guide provides a logical workflow for diagnosing and solving degradation issues encountered during specific experimental steps.
Decision Workflow for Pyridazine Workup
This diagram outlines a decision-making process to select the appropriate workup strategy based on the known properties of your compound.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 6. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison: 5-Methyl-pyridazine-4-carboxylic Acid Scaffolds vs. Standard Bioisosteres
This guide provides an in-depth technical analysis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester as a strategic building block in medicinal chemistry. It focuses on the utility of the 5-methyl-pyridazine-4-yl moiety as a bioisostere for phenyl and heteroaryl rings in carboxylic acid scaffolds.
Executive Summary: The Pyridazine Advantage
In the optimization of lead compounds, replacing a phenyl or pyridine ring with a pyridazine core is a high-impact "skeletal edit." The 5-methyl-pyridazine-4-carboxylic acid scaffold (accessible via its ethyl ester) offers a unique triad of benefits that standard isosteres (like benzoic acid or nicotinic acid) often fail to provide simultaneously:
-
LogP Lowering: Significant reduction in lipophilicity (typically
LogP -1.5 to -2.0 vs. phenyl) due to the high polarity of the 1,2-diazine bond. -
Solubility Enhancement: The high dipole moment and H-bond accepting capacity of the N-N motif improve aqueous solubility.
-
Metabolic Blocking: The 5-methyl substituent is not merely decorative; it sterically and electronically modulates the ring, blocking common metabolic soft spots and reducing susceptibility to nucleophilic attack compared to unsubstituted pyridazines.
Physicochemical Profiling & Isostere Comparison[1][2][3][4]
The following table contrasts the 5-methyl-pyridazine-4-yl core against standard carboxylic acid scaffolds used in drug design.
Table 1: Comparative Physicochemical Properties
| Property | 5-Methyl-pyridazine-4-yl (Target) | Phenyl (Benzoic Acid) | 3-Pyridyl (Nicotinic Acid) | 1-Methyl-1H-pyrazol-4-yl |
| Electronic Character | Neutral | |||
| H-Bond Acceptors | 2 (N1, N2) | 0 | 1 (N) | 1 (N) |
| -1.8 to -2.2 | Reference (0) | -0.8 to -1.2 | -1.5 | |
| Aqueous Solubility | High | Low | Moderate | High |
| pKa (of COOH) | ~3.5 - 3.8 (More Acidic) | 4.2 | 4.8 | ~4.0 |
| Metabolic Risk | Aldehyde Oxidase (AO) | CYP450 (Oxidation) | N-Oxidation / CYP | N-Dealkylation |
| Dipole Moment | High (~4.0 D) | Low (~0 D) | Moderate (~2.2 D) | Moderate |
Key Insight: The 5-methyl-pyridazine moiety is significantly more polar than the pyridine isostere. The adjacent nitrogens create a localized region of high electron density, making it an excellent scaffold for engaging solvent-exposed water networks or specific H-bond donors in the binding pocket (e.g., hinge regions in kinases).
Structural & Metabolic Logic (The "5-Methyl" Effect)
Unsubstituted pyridazines are often liable to cytosolic metabolism by Aldehyde Oxidase (AO) , which oxidizes the carbon
-
The Vulnerability: In a standard pyridazine-4-carboxylic acid, the C3 and C6 positions are highly electrophilic.
-
The Solution (5-Methyl): The methyl group at C5 provides two protective effects:
-
Steric Shielding: It hinders the approach of metabolic enzymes to the adjacent C6 position.
-
Electronic Modulation: It donates electron density into the ring, slightly mitigating the extreme electron deficiency and reducing the rate of nucleophilic attack or AO-mediated oxidation.
-
Diagram 1: Bioisostere Decision Logic
Caption: Decision tree for selecting 5-methyl-pyridazine scaffolds to address specific ADME liabilities in lead compounds.
Experimental Protocols: From Ethyl Ester to Active Pharmacophore
The ethyl ester is the stable, commercial precursor. It must be hydrolyzed to the acid for coupling or used directly in nucleophilic substitutions.
Protocol A: Controlled Hydrolysis
Avoid harsh acidic conditions which can decarboxylate electron-deficient heteroaromatic acids.
-
Dissolution: Dissolve 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (1.0 eq) in THF:Water (3:1 v/v).
-
Reagent: Add LiOH.H2O (1.5 eq) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Acid mass: M+1 = 139.05).
-
Workup (Critical):
-
Carefully acidify to pH 3–4 using 1N HCl. Do not go to pH 1, as pyridazinium salt formation increases water solubility and makes extraction difficult.
-
Extract with EtOAc/iPrOH (9:1) if the product is polar.[1]
-
Dry over Na2SO4 and concentrate.
-
Protocol B: Amide Coupling (Library Generation)
Due to the electron-deficient ring, the carboxylic acid is highly reactive but also prone to decarboxylation if activated too aggressively.
-
Activation: To the acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.
-
Note: HATU is preferred over EDC/HOBt to prevent side reactions.
-
-
Coupling: Add the amine (R-NH2, 1.1 eq).
-
Completion: Stir at RT for 1–2 hours.
-
Purification: The resulting amide is often less polar than the acid and can be purified via reverse-phase HPLC.
Synthetic Pathway Visualization
The following diagram illustrates the workflow from the commercial ethyl ester to diverse bioactive scaffolds.
Diagram 2: Synthetic Utility & Diversification
Caption: Synthetic workflow converting the ethyl ester precursor into final bioactive amides or fused heterocyclic systems.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses general bioisosteric principles of diazines).
-
Pennington, L. D., & Moustakas, D. T. (2017). "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry, 60(8), 3552–3579. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Dalvie, D., et al. (2010). "Aldehyde Oxidase and Xanthine Oxidase Mediated Metabolism of N-Containing Heterocycles." Chemical Research in Toxicology, 23(1), 34–48. (Details the metabolic liability of pyridazines and the effect of substituents). Link
-
ChemUniverse. (2024). "Product Specification: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester." Link
Sources
Optimized Purity Confirmation of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester by HPLC
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists[1]
Executive Summary
The chromatographic analysis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS: 92929-53-8) presents a classic analytical challenge: separating a polar, basic heterocyclic ester from its hydrolysis byproducts without inducing on-column degradation or peak tailing.[1]
Standard "generic" HPLC methods (typically Acidic C18) often fail for this molecule, resulting in severe peak tailing (
Technical Context: The "Basic Nitrogen" Challenge
The pyridazine ring contains two adjacent nitrogen atoms.[1] While less basic than pyridine, these nitrogens still possess lone pairs that readily interact with residual silanols (Si-OH) on silica-based columns.[1]
-
The Problem: In acidic mobile phases (pH 2-3), the pyridazine ring is protonated.[1] This charged species interacts via cation exchange with ionized silanols, causing peak tailing and variable retention times.
-
The Stability Risk: The ethyl ester moiety is susceptible to hydrolysis. Extreme pH (either <2 or >9) can catalyze the conversion of the analyte into 5-Methyl-pyridazine-4-carboxylic acid , creating a false impurity profile during the run.[1]
Critical Impurities to Monitor
-
Impurity A (Hydrolysis): 5-Methyl-pyridazine-4-carboxylic acid.[1]
-
Impurity B (Regioisomer): 6-Methyl-pyridazine-4-carboxylic acid ethyl ester (common byproduct of hydrazine condensation synthesis).[1]
Comparative Analysis: Generic vs. Optimized
We compared two methods to determine the purity of a raw synthesis batch.
Method A: The "Generic" Approach (Common Pitfall)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
pH: ~2.7
Method B: The Optimized Approach (Recommended)
-
Column: Base-Deactivated C18 (e.g., Waters XBridge or Phenomenex Gemini NX)[1]
-
Mobile Phase: 10mM Potassium Phosphate Buffer (pH 7.0) / Acetonitrile[1][2][3]
-
pH: 7.0 (Neutral)
Experimental Data Comparison
| Parameter | Method A (Generic Acidic) | Method B (Optimized Neutral) | Status |
| Analyte Retention ( | 2.4 min (Near Void) | 6.8 min | Improved |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.05 (Symmetrical) | Superior |
| Resolution (Ester vs. Acid) | 1.2 (Co-elution risk) | > 5.0 | Resolved |
| Theoretical Plates ( | ~2,500 | > 8,000 | High Efficiency |
| On-Column Stability | < 98% (Acid degradation) | > 99.9% (Stable) | Validated |
Analysis:
Method A fails because the protonated pyridazine is too polar to be retained well on C18, eluting near the void volume where ion suppression is high. Method B keeps the pyridazine neutral (unprotonated), increasing hydrophobic retention and eliminating silanol interactions. Furthermore, at pH 7.0, the Impurity A (Acid) is fully ionized (carboxylate form), forcing it to elute very early (
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the resolution between the Acid Impurity and the Main Peak drops below 3.0, the column requires regeneration.
Reagents & Equipment[1][4][5][6][7]
-
Analyte: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (>95% purity).[1][4][5]
-
Buffer: Potassium Phosphate Dibasic (
) and Monobasic ( ).[1] -
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1]
-
Column: Phenomenex Gemini-NX C18 (5 µm, 4.6 x 150 mm) or equivalent high-pH stable column.
Step-by-Step Workflow
-
Buffer Preparation (10mM, pH 7.0):
-
Sample Preparation:
-
Instrument Parameters:
-
Gradient Program:
| Time (min) | % Buffer (pH 7.0) | % Acetonitrile | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Elute Polar Impurities (Acid) |
| 10.0 | 40 | 60 | Elute Main Ester |
| 12.0 | 5 | 95 | Wash Column |
| 15.0 | 95 | 5 | Re-equilibrate |
Visualization: Method Development Decision Tree
The following diagram illustrates the logical decision-making process for selecting the optimized method, specifically addressing the "Basic Nitrogen" and "Labile Ester" constraints.
Caption: Decision logic for selecting neutral pH conditions to balance silanol suppression with ester stability.
Troubleshooting & Validation Criteria
To ensure the trustworthiness of your data, apply these system suitability tests (SST) before every sample batch:
-
Resolution Check: Run a mixture of the Acid Impurity (available via forced degradation: treat sample with 0.1N NaOH for 1 hour) and the Ester.
-
Pass Criteria: Resolution (
) > 3.0. -
Fail Action: If
drops, the column end-capping may be degrading.[1] Replace column.
-
-
Peak Tailing:
-
Carryover:
-
Pyridazines can stick to stainless steel.[1] If ghost peaks appear, add 0.1% Phosphoric Acid to the needle wash solvent (not the mobile phase).
-
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Guides. Accessed 2024.[1][9]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 134385195 (Pyridazine derivatives)."[1] PubChem. Accessed 2024.[1][9] [1]
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Chromatography Technical Notes. Accessed 2024.[1][9]
-
Chromatography Online. "HPLC Diagnostic Skills: Tailing Peaks and Mobile Phase pH." LCGC North America.[1] Accessed 2024.[1][9]
-
Helix Chromatography. "HPLC Method for Analysis of Pyridine and Isomers." Application Notes. Accessed 2024.[1][9]
Sources
- 1. 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)- | C25H36FN5O5 | CID 134385195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ethyl 5-methylpyridazine-4-carboxylate - CAS:92929-53-8 - Abovchem [abovchem.com]
- 5. 5-METHYL-PYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER [P81187] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Pyridazine Paradox: A Cross-Validation Guide for Regioisomer Identification
Executive Summary: The "Silent" Impurity
Substituted pyridazines are a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and anti-inflammatory agents. However, they present a notorious analytical challenge: Regioisomerism .
Standard high-throughput analytical workflows (1D
This guide provides a cross-validated analytical framework. We compare the "Standard Rapid Protocol" against a "Multi-Modal Cross-Validation Protocol," demonstrating why the latter is the mandatory standard for substituted pyridazines.
Comparative Analysis: Rapid Screen vs. Cross-Validation
The following table contrasts the reliability of common characterization methods against the specific challenges posed by pyridazine derivatives.
Table 1: Analytical Reliability Matrix
| Feature | Method A: Standard Rapid Screen | Method B: Cross-Validated Protocol | Scientific Rationale |
| Technique | 1D | 2D NMR (NOESY/HMBC) + X-ray + Specialized HPLC | |
| Regioisomer ID | High Risk. | Validated. NOE correlations definitively map spatial proximity. | Protons on the pyridazine ring are sensitive to the ortho effect of N-alkylation, but 1D resolution is insufficient. |
| Tautomerism | Ambiguous. Rapid exchange in protic solvents averages signals. | Resolved. Low-temp NMR or solid-state X-ray freezes tautomers. | Pyridazinones exist in keto-enol equilibrium; biological activity often depends on a single fixed tautomer. |
| Purity Assessment | Overestimated. Co-elution of isomers on C18 is common. | Accurate. PFP or Chiral columns separate isomers based on dipole moments. | C18 relies on hydrophobicity; pyridazine isomers often have identical logP but distinct dipole vectors. |
| Resource Cost | Low (1-2 hours) | High (24-48 hours) | The cost of correcting a false lead structure exceeds the cost of early validation. |
The Scientific Challenge: Visualizing the Regioisomer Trap
The synthesis of substituted pyridazines, particularly via hydrazine cyclization or alkylation of pyridazinones, frequently yields thermodynamic and kinetic mixtures.
Diagram 1: The Regioisomer Trap in Pyridazine Synthesis
This workflow illustrates how standard analytical gates fail to detect isomeric mixtures, propagating errors into biological assays.
Caption: Workflow demonstrating the propagation of error when relying on low-resolution separation techniques for pyridazine characterization.
Validated Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols utilize self-validating mechanisms.
Protocol A: Chromatographic Separation of Isomers
Objective: Separate
-
Rationale: Standard C18 columns interact primarily via hydrophobic effects. Pyridazine isomers often have identical hydrophobicity but distinct electronic distributions. Fluorinated stationary phases (PFP) engage in dipole-dipole and
- interactions, offering superior selectivity. -
Step-by-Step:
-
Column Selection: Use a Pentafluorophenyl (PFP) core-shell column (e.g., Kinetex PFP, 2.6 µm) or a specialized mixed-mode column like Newcrom R1 [5].
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Do not use ammonium acetate if MS sensitivity is low, though it improves peak shape).
-
Solvent B: Methanol (MeOH often provides better selectivity than MeCN for nitrogen heterocycles due to H-bonding capability).
-
-
Gradient: 5% B to 40% B over 15 minutes. (Slow gradient is critical).
-
Validation Criteria: Resolution (
) between isomers must be .
-
Protocol B: NMR Structural Confirmation (The "NOE Lock")
Objective: Unambiguously assign the site of alkylation or substitution.
-
Rationale: In a 3-substituted pyridazine,
-alkylation at position 2 will place the alkyl group spatially close to the proton at position 3 (if present) or the substituent at position 3. -alkylation at position 1 will show NOE correlations to the proton/substituent at position 6. -
Step-by-Step:
-
Sample Prep: Dissolve 5-10 mg in DMSO-
. Avoid if tautomerism is suspected, as it can induce broadening. -
Acquisition:
-
Run standard
H and C. -
Run HSQC: To assign protons to their attached carbons.
-
Run HMBC: To establish long-range connectivity (e.g., Carbonyl to N-alkyl protons).
-
Run NOESY (Critical): Set mixing time (
) to 500-800 ms.
-
-
Analysis:
-
Identify the
-alkyl protons (e.g., methyl singlet). -
Look for Cross-Peaks to the aromatic ring protons.
-
Decision Rule: If NOE is observed to the proton at
7.8 (H-3), but not H-6, the structure is -alkylated.
-
-
Decision Matrix: When to Cross-Validate?
Not every batch requires X-ray crystallography. Use this logic flow to determine the necessary level of analytical rigor.
Diagram 2: The Cross-Validation Decision Tree
Caption: Decision matrix for selecting the appropriate analytical depth based on synthetic route and spectral ambiguity.
References
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[1] (2015).[1][2][3] Retrieved from
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4] Retrieved from
-
Canna, M. et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. (2013). PMC/NIH. Retrieved from
-
Wagner, G. K. et al. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR.[4] (2003).[4][5] PubMed. Retrieved from
-
SIELC Technologies. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
